Product packaging for Butyl acrylate(Cat. No.:CAS No. 141-32-2)

Butyl acrylate

Cat. No.: B089632
CAS No.: 141-32-2
M. Wt: 128.17 g/mol
InChI Key: CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Description

Butyl acrylate ( 141-32-2) is a fundamental acrylic ester monomer and a critical building block in polymer and copolymer research . It is the largest-volume acrylate ester, valued for its role as a "soft monomer" that imparts low-temperature flexibility, toughness, and adhesion to polymeric materials . The compound is a clear, colorless liquid with a characteristic fruity odor . Primary Research Applications and Value: In polymer science, this compound is predominantly used in the synthesis of all-acrylic, vinyl-acrylic, and styrene-acrylic copolymers . Its low homopolymer glass transition temperature (T g ) of approximately -45°C makes it indispensable for designing materials that require flexibility and performance at low temperatures . Researchers utilize it to tailor the balance between hardness and softness, tackiness and block resistance, and overall durability in final products. Key research areas include: • Paints and Coatings: Formulating high-performance, weather-resistant architectural and automotive coatings. Copolymers of this compound and methyl methacrylate (MMA) are preferred for their superior photostability and outdoor weatherability . • Adhesives and Sealants: Developing pressure-sensitive adhesives (PSAs) where this compound contributes to tack and adhesive strength, while harder co-monomers provide cohesive strength . • Thermoplastic Copolymers: Serving as a comonomer in ethylene-butyl acrylate (EBA) copolymers, which are used as impact modifiers and processing aids in thermoplastics for packaging and multilayer films . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound is a flammable liquid and is typically supplied with inhibitors like MEHQ (10-20 ppm) to prevent spontaneous polymerization . It must be stored under an air atmosphere and at temperatures below 25°C to maintain stability. Always refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2=CHCOOC4H9<br>C7H12O2<br>C7H12O2 B089632 Butyl acrylate CAS No. 141-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3
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InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C=C
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Molecular Formula

C7H12O2, Array
Record name BUTYL ACRYLATE
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Related CAS

9003-49-0
Record name Poly(butyl acrylate)
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DSSTOX Substance ID

DTXSID6024676
Record name Butyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105 °F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives., Liquid, Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a strong, fruity odor., Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]
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Boiling Point

295 to 298 °F at 760 mmHg (NTP, 1992), 145 °C, BP: 138 °C at 760 mm Hg; 84-86 °C at 101 mm Hg; 59 °C at 25 mm Hg; 39 °C at 10 mm Hg; 35 °C at 8 mm Hg, 145-149 °C, 293 °F
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Flash Point

120 °F (NTP, 1992), 84 °F (29 °C) (closed cup), 48.9 °C, open cup, 36 °C c.c., 103 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility of water in n-butyl acrylate at 20 °C: 0.8 mL/100 g, Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride, 0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C, In water, 2,000 mg/L 23 °C, Solubility in water, g/100ml: 0.14, 0.1%
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Density

0.899 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8898 g/cu cm at 20 °C, Relative density (water = 1): 0.90, 0.89
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

10 mmHg at 95.9 °F ; 4 mmHg at 68 °F (NTP, 1992), 4.0 [mmHg], 5.45 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.43, 4 mmHg
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Impurities

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max), Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)
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Color/Form

Colorless liquid, Water-white monomer, Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

CAS No.

141-32-2, 9003-49-0
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Melting Point

-84.3 °F (NTP, 1992), -64.6 °C, -64 °C, -83 °F
Record name BUTYL ACRYLATE
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Synthesis Methodologies and Reaction Engineering for Butyl Acrylate

Conventional Butyl Acrylate (B77674) Synthesis Routes

The industrial production of butyl acrylate has traditionally relied on the direct esterification of acrylic acid with n-butanol. google.com.na This reversible reaction is catalyzed by an acid and involves the removal of water to shift the equilibrium towards the formation of the desired ester. google.com.na

Direct Esterification Processes

Direct esterification is a well-established method for synthesizing this compound. google.com The reaction involves combining acrylic acid and n-butanol in the presence of a catalyst. To enhance the reaction rate and achieve high conversion, an excess of the alcohol, n-butanol, is often used. google.com.na This excess also aids in the azeotropic removal of water, a critical step in driving the reaction to completion. google.com.na

The process is typically conducted in a batch or continuous mode. google.com In a continuous process, the reactants are continuously fed into a reactor, and the products are continuously removed. google.com The water formed during the reaction is removed by distillation, often as a heteroazeotropic mixture with butanol. google.com This mixture, upon condensation, separates into an organic phase, which is recycled back to the distillation column, and an aqueous phase, which is drawn off. google.com

The reaction is an equilibrium-limited reaction, as illustrated by the following equation:

CH₂=CHCOOH + C₄H₉OH ↔ CH₂=CHCOOC₄H₉ + H₂O

To achieve a high purity of n-butyl acrylate (typically >99.5%), a multi-stage process is often employed. upb.ro This can involve multiple reactors and a series of purification steps, including distillation, to separate the final product from unreacted starting materials, byproducts, and the catalyst. upb.ro

Homogeneous Catalysis in this compound Production

Homogeneous catalysts are widely used in the industrial synthesis of this compound due to their high activity and low cost. google.com Strong mineral acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are the most common homogeneous catalysts employed for this purpose. upb.rointratec.us

The use of sulfuric acid as a catalyst is a prevalent practice in the industrial production of this compound. google.com.na The reaction can be carried out non-continuously or continuously. google.com One of the challenges associated with homogeneous catalysis is the separation of the catalyst from the reaction mixture after the reaction is complete. google.com This often involves neutralization steps, which can generate significant amounts of wastewater and byproducts. google.com For instance, after the esterification reaction catalyzed by sulfuric acid, the crude mixture contains this compound, butanol, acrylic acid, and butyl hydrogen sulfate. google.com This mixture requires subsequent treatment, including hydrolysis and neutralization, to remove acidic components. google.com

The table below provides a summary of common homogeneous catalysts used in this compound synthesis.

CatalystChemical FormulaKey Features
Sulfuric AcidH₂SO₄High activity, low cost, but can lead to corrosion and purification challenges. google.comupb.ro
p-Toluenesulfonic AcidC₇H₈O₃SEffective catalyst, often used in processes aiming for high purity. intratec.us

The reaction kinetics of this compound synthesis using homogeneous catalysts have been studied to optimize reaction conditions. For example, in a study using sulfuric acid as a catalyst, the esterification was found to be a second-order reaction. researchgate.net

Advanced this compound Synthesis Approaches

In recent years, research has focused on developing more sustainable and efficient methods for this compound synthesis. These advanced approaches aim to overcome the drawbacks associated with conventional methods, such as corrosion, catalyst separation, and waste generation. upb.ro

Heterogeneous Catalysis for this compound Synthesis

Heterogeneous catalysis offers a promising alternative to homogeneous catalysis by using solid acid catalysts. google.com These catalysts, typically acidic ion-exchange resins, are easily separated from the reaction mixture, simplifying the purification process and reducing waste. google.comsci-hub.st

Solid acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst 131), have been successfully employed for the esterification of acrylic acid with butanol. upb.roump.edu.my These catalysts can be used in continuous processes, often in packed bed reactors. upb.ro The use of heterogeneous catalysts can mitigate the corrosion problems associated with strong mineral acids. upb.ro

Research has shown that the activity of these solid catalysts is influenced by factors such as catalyst loading, reaction temperature, and the molar ratio of reactants. ump.edu.my For instance, one study found that the conversion of acrylic acid increased with increasing temperature and catalyst loading. ump.edu.my

The table below compares homogeneous and heterogeneous catalysis for this compound production.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Dissolved in the reaction mixtureSolid, separate phase from the reaction mixture
Catalyst Separation Difficult, often requires neutralizationEasy, by filtration or decantation
Corrosion High, due to strong acidsLow to negligible
Catalyst Reusability Generally not reusableCan be reused multiple times
Waste Generation High, from neutralization stepsLow

Process Intensification Strategies in this compound Production

Process intensification aims to develop smaller, safer, and more energy-efficient processes. In the context of this compound production, several strategies have been explored to intensify the synthesis process.

Reactive distillation (RD) is a prime example of process intensification that combines chemical reaction and distillation in a single unit. This integration offers several advantages, including increased conversion, improved selectivity, and reduced energy consumption. For the equilibrium-limited esterification of acrylic acid, RD is particularly beneficial as it continuously removes the water byproduct, thereby shifting the equilibrium towards the formation of this compound.

In a reactive distillation column, the reaction occurs in the liquid phase on the trays or in the packing of the column, which is impregnated with a solid catalyst. The reactants, acrylic acid and n-butanol, are fed into the column, and as the reaction proceeds, the more volatile components, including the water-butanol azeotrope, move up the column, while the less volatile product, this compound, moves down. This continuous removal of products drives the reaction to near completion.

Several studies have demonstrated the feasibility and benefits of using reactive distillation for this compound synthesis. dntb.gov.ua The use of a solid catalyst within the RD column eliminates the need for a separate catalyst removal step. scispace.com

Reactive Distillation Coupled with Azeotropic Distillation (RD-AD)

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. For this compound synthesis, which is an equilibrium-limited esterification reaction, RD allows for the continuous removal of the water byproduct, shifting the equilibrium towards the formation of the ester and enhancing the conversion of reactants. ntnu.noacs.orgresearchgate.net

The RD-AD process specifically couples the reactive distillation column with an azeotropic distillation step. researchgate.net In the synthesis of this compound from acrylic acid and n-butanol, water forms azeotropes with the reactants and the product. ntnu.noscribd.com The overhead vapor from the reactive distillation column, which is rich in water, butanol, and this compound, is condensed. This condensate often separates into two liquid phases in a decanter: an organic phase and an aqueous phase. ntnu.nogoogle.com The organic phase, containing unreacted butanol and some this compound, is recycled back to the column, while the aqueous phase is removed. ntnu.no This configuration is designed to efficiently remove water from the reaction zone.

Research comparing different intensified processes has shown that the RD-AD method can be economically advantageous. A study analyzing the total annual cost (TAC) found the RD-AD process to be significantly more cost-effective than processes coupled with other separation technologies like pervaporation. researchgate.net

Reactive Distillation Coupled with Pervaporation (RD-PV)

An alternative hybrid process involves coupling reactive distillation with pervaporation (RD-PV). chemtoo.cnresearchgate.net Pervaporation is a membrane-based separation technique where a liquid mixture is separated by partial vaporization through a non-porous polymeric membrane. researchgate.netsci-hub.st In the context of this compound synthesis, a hydrophilic membrane is used to selectively remove water from the reaction mixture, thereby breaking the azeotrope and shifting the reaction equilibrium to favor product formation. sci-hub.st

The integration of pervaporation with an esterification reactor can significantly increase the conversion of the limiting reactant, acrylic acid. sci-hub.st Studies have demonstrated that this hybrid process offers better environmental performance compared to RD-AD. researchgate.net While it may have a higher total annual cost, the RD-PV process shows lower potential for global warming (GWP), acidification (AP), and abiotic depletion (ADP). researchgate.net One study utilizing a Pervap 2201 polymeric membrane achieved an acrylic acid conversion of up to 96.3% by effectively removing water. sci-hub.st

Table 1: Economic and Environmental Performance Comparison of RD-AD and RD-PV Processes

Process Economic Performance (TAC) Environmental Performance (GWP, AP, ADP)
RD-AD TAC is 41.39% lower than RD-PV. researchgate.net Higher environmental impact. researchgate.net

| RD-PV | Higher TAC. researchgate.net | GWP is 12.67% lower than RD-AD. researchgate.net AP is 13.68% lower than RD-AD. researchgate.net ADP is 13.07% lower than RD-AD. researchgate.net |

Data sourced from a comparative study on this compound production processes. researchgate.net

Simulated Moving Bed Reactors (SMBR) for this compound

Simulated Moving Bed Reactor (SMBR) technology represents another advanced process intensification strategy that integrates reaction and separation within a single unit. acs.orguwo.ca This technology is particularly effective for equilibrium-limited reactions, such as the esterification to produce this compound. acs.orguwo.ca The SMBR operates by simulating a counter-current movement between a solid adsorbent and a liquid phase, allowing for the continuous removal of one or more products from the reaction zone, which drives the reaction towards completion. acs.orgacs.org

For this compound synthesis, a novel process design coupling a fixed-bed reactor with an SMBR has been investigated. acs.orgresearchgate.netacs.org In this system, a solid acid catalyst like Amberlyst-15 can serve as both the catalyst for the esterification and the adsorbent for separating the components. uwo.caresearchgate.net By determining the optimal reactive separation regions (RSR), operating parameters can be fine-tuned to maximize product purity and productivity while minimizing the consumption of desorbent (n-butanol). acs.orgresearchgate.net This integrated process has shown promising results, with studies indicating a competitive industrial-scale production capacity of 51,500 tons per year. acs.org The SMBR approach is considered a sustainable alternative that can operate at milder temperatures than reactive distillation, which is beneficial as it reduces the high risk of polymerization associated with acrylic acid and its esters. researchgate.net

Kinetic Studies in this compound Synthesis

Reaction Equilibrium Investigations

Understanding the reaction equilibrium is fundamental for designing and optimizing the synthesis of this compound. The esterification of acrylic acid with n-butanol is a reversible reaction. ump.edu.my The presence of water, a byproduct, shifts the equilibrium back towards the reactants, limiting the maximum achievable conversion in a standard batch or plug flow reactor. ump.edu.my

Quantitative studies have been performed to precisely define the thermodynamic equilibrium of this reaction. Research conducted in a batch reactor using Amberlyst 15-wet as a catalyst determined the equilibrium constant (Keq) as a function of temperature (T). acs.org From this relationship, key thermodynamic parameters such as the standard reaction enthalpy (ΔH°) and standard reaction entropy (ΔS°) were calculated. researchgate.netacs.org The positive value of the standard enthalpy indicates that the reaction is endothermic.

Table 2: Thermodynamic Equilibrium Data for this compound Synthesis

Parameter Value / Equation
Equilibrium Constant (Keq) Keq = exp((−1490 ± 577)/T + (7.21 ± 1.67)) acs.org
Standard Reaction Enthalpy (ΔH°) 12.39 ± 4.80 kJ/mol acs.org
Standard Reaction Entropy (ΔS°) 59.98 ± 13.87 J/mol·K acs.org

Data from the esterification of n-butanol with acrylic acid over an Amberlyst 15-wet catalyst. acs.org

Catalytic Esterification Kinetics

The kinetics of the catalytic esterification of acrylic acid and n-butanol have been extensively studied to develop accurate reactor models. Various kinetic models have been proposed to describe the reaction rate over heterogeneous acid catalysts.

One comprehensive study found that a simplified Langmuir–Hinshelwood–Hougen–Watson (LHHW) model best described the experimental data obtained using an Amberlyst 15-wet catalyst. acs.org This model assumes that the reaction occurs on the catalyst surface and considers the adsorption of the components. The rate expression (r) was given as: r = kc·((a1·a2 – (a3·a4)/Keq)/(1 + K4·a4)2) , where 'a' represents the activities of the components (1=acrylic acid, 2=n-butanol, 3=this compound, 4=water), kc is the kinetic rate constant, and K4 is the adsorption constant for water. acs.org

Other investigations have successfully applied a pseudo-homogeneous model. researchgate.net A study using a strong-acid cation exchange resin catalyst determined that the esterification is a second-order reaction and derived the kinetic equations for both the forward and reverse reactions, including the apparent activation energies and pre-exponential factors. researchgate.net More recent work has also explored the kinetics of ultrasound-assisted synthesis using Amberlyst-15, comparing pseudo-homogeneous, LHHW, and Eley-Rideal models to describe the intensified process. acs.org

Table 3: Selected Kinetic Parameters for this compound Synthesis

Kinetic Model Parameter Value
Pseudo-Homogeneous Forward Reaction Apparent Activation Energy 56,603.67 J/mol researchgate.net
Forward Reaction Pre-exponential Factor 2.30×10⁵ L/(mol·min) researchgate.net
Reverse Reaction Apparent Activation Energy 71,266.97 J/mol researchgate.net
Reverse Reaction Pre-exponential Factor 44.48×10⁵ L/(mol·min) researchgate.net
Langmuir–Hinshelwood Kinetic Constant (kc) 1.52 × 10⁷ – 66,988/(RT) (mol·gcat–1·min–1) acs.org
Water Adsorption Constant (K4) 1.589 acs.org

Parameters derived from studies using ion-exchange resin catalysts. acs.orgresearchgate.net

Novel Synthetic Approaches for this compound Derivatives

Research extends beyond the synthesis of this compound itself to the development of novel derivatives and polymers with specialized properties. These new approaches often employ advanced polymerization techniques or modify the basic ester structure.

One innovative method is the Ring-Expansion RAFT (RE-RAFT) polymerization of tert-butyl acrylate. mdpi.com This technique uses a cyclic trithiocarbonate (B1256668) derivative as a RAFT agent to produce cyclic polymers, a topology that can impart unique physical and chemical properties compared to linear analogues. mdpi.com

Another area of research focuses on synthesizing new ester derivatives. For example, a series of 3-(4-chlorophenyl)acrylate esters were produced by reacting the corresponding acrylic acid with various alcohols, including n-butyl alcohol, in the presence of anhydrous sodium acetate (B1210297). nih.gov These derivatives were synthesized to explore their potential as novel chemical entities. nih.gov

Furthermore, novel latex particles have been created through emulsion copolymerization. One study describes the synthesis of poly(vinyl acetate-butyl acrylate) latex particles using a silanol-terminated poly(dimethylsiloxane) as a surfactant in a seeded emulsion copolymerization process. researchgate.net This approach aims to create hybrid materials that combine the properties of acrylates and siloxanes, such as good adhesion with heat and water resistance. researchgate.net Another novel approach involves using a TEMPO-capped polystyrene macroinitiator to successfully polymerize n-butyl acrylate, allowing for the synthesis of block copolymers of polystyrene and poly(n-butyl acrylate). researchgate.net

Eco-friendly Silver Nanoparticle Synthesis utilizing this compound

A green and economically viable method for synthesizing silver nanoparticles (Ag-NPs) has been developed utilizing an ultrasonic-assisted approach with this compound acting as a stabilizing agent. nih.govresearchgate.net This method avoids the use of harsh reducing agents and toxic solvents, aligning with the principles of green chemistry.

The synthesis is carried out by employing an ultrasonic approach to produce the silver nanoparticles. nih.gov In this process, this compound serves as a stabilizer for the newly formed nanoparticles. nih.gov The formation of Ag-NPs is confirmed through various characterization techniques. UV-Visible spectrophotometry shows an absorption maximum between 401 and 411 nm, which is a characteristic surface plasmon resonance peak for silver nanoparticles. nih.gov

The proposed mechanism for the synthesis of Ag-NPs stabilized by this compound involves several steps. Initially, ultrasonic waves cause the splitting of water molecules into hydrogen and hydroxide (B78521) free radicals. The hydroxide free radical then interacts with this compound to form a radical. Subsequently, an aqueous solution of silver nitrate (B79036) hydrolyzes to produce silver ions. These silver ions are then reduced by the this compound radical, leading to the formation of silver atoms which then agglomerate into nanoparticles. The this compound molecules cap the surface of the silver nanoparticles, preventing further aggregation and providing stability.

Research Findings:

The synthesized silver nanoparticles have been extensively characterized to determine their morphology, structure, and size.

Morphological and Structural Analysis:

Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) analyses reveal that the synthesized Ag-NPs are spherical in shape. nih.gov The average particle size, as determined by TEM, is approximately 16.27 nm. nih.gov

Energy Dispersive X-ray (EDX) analysis confirms the presence of elemental silver, showing a strong signal at approximately 3.0 keV. nih.gov

Crystallographic Analysis:

Powder X-ray Diffraction (XRD) analysis provides insights into the crystal structure of the nanoparticles. The XRD pattern shows that the Ag-NPs have a face-centered cubic (fcc) structure. nih.gov The average crystallite size calculated from the XRD data ranges from 9.51 to 11.83 nm. nih.gov

Interactive Data Table: Characterization of this compound Stabilized Silver Nanoparticles

Characterization TechniqueParameterResult
UV-Visible SpectroscopySurface Plasmon Resonance (SPR) Peak401-411 nm
Transmission Electron Microscopy (TEM)Average Particle Size16.27 nm
Transmission Electron Microscopy (TEM)MorphologySpherical
Powder X-ray Diffraction (XRD)Crystal StructureFace-Centered Cubic (fcc)
Powder X-ray Diffraction (XRD)Average Crystallite Size9.51-11.83 nm
Energy Dispersive X-ray (EDX)Elemental CompositionStrong silver signal at ~3.0 keV

Polymerization Science and Engineering of Butyl Acrylate

Free-Radical Homopolymerization of Butyl Acrylate (B77674)

The free-radical homopolymerization of n-butyl acrylate (BA) is a significant industrial process for producing a wide range of materials, including coatings, adhesives, and textiles. acs.org The kinetics and mechanisms of this process are complex, particularly at the high temperatures often used in industrial settings to achieve fast polymerization rates and reduced viscosities. nih.gov Under these conditions, a series of secondary reactions become prominent, profoundly influencing the polymerization rate and the final polymer architecture. acs.orgacs.org

Kinetics and Mechanisms of Self-Initiated Polymerization

Butyl acrylate can undergo spontaneous thermal polymerization at elevated temperatures without the addition of a conventional initiator. mdpi.comacs.orgwpmucdn.com This self-initiation process is a topic of ongoing research, but it is understood to be a key factor in high-temperature acrylate polymerizations. nih.govnih.gov

The proposed mechanism for the self-initiation of alkyl acrylates involves the reaction of two monomer molecules to form a diradical. mdpi.com This diradical then undergoes a spin transition and reacts with a third monomer molecule to generate two monoradicals, which can then initiate polymerization. mdpi.com Theoretical studies using density functional theory have explored cycloaddition reactions on singlet and triplet potential energy surfaces to elucidate this mechanism. acs.org It is suggested that a triplet diradical is a key intermediate in the generation of the initiating species. acs.org

The polymerization rate in self-initiated systems is a function of the current monomer concentration. nih.govnih.gov In-line monitoring techniques such as DSC and FT-NIR spectroscopy have been used to determine the conversion dependence of the polymerization rate. nih.gov

Influence of Temperature on Polymerization Rate and Molecular Structure

Temperature is a critical parameter in the free-radical polymerization of this compound, significantly affecting both the reaction rate and the resulting polymer's molecular structure. acs.orgkpi.ua

Polymerization Rate: As expected from free-radical polymerization kinetics, the rate of polymerization increases with temperature. mdpi.com This is demonstrated by higher monomer conversions achieved in shorter times at elevated temperatures. mdpi.commdpi.com For instance, in self-initiated polymerizations, monomer conversion can exceed 60% in 220 minutes at 220 °C, while at 160 °C, the conversion is less than 8% in the same timeframe. mdpi.com Industrially, polymerizations are often carried out at high temperatures (>120 °C) to ensure fast reaction rates. acs.orgnih.gov

Molecular Structure: Temperature has a profound effect on the molecular architecture of poly(this compound) due to the increased significance of secondary reactions at higher temperatures. acs.orgrsc.org These reactions, including intramolecular chain transfer (backbiting) and β-scission, compete with the propagation reaction and lead to changes in molecular weight, branching, and the formation of macromonomers. acs.orgacs.orgbohrium.com

Branching: At elevated temperatures, backbiting reactions become more frequent, leading to the formation of tertiary midchain radicals which can propagate to form short-chain branches. rsc.orgresearchgate.net

Macromonomer Formation: The tertiary midchain radicals can also undergo β-scission, a fragmentation reaction that results in a shorter polymer chain with a terminal double bond (a macromonomer) and a new secondary radical. acs.orgrsc.orgnih.gov The activation energy for β-scission is high, making this reaction more prevalent as the temperature increases. rsc.orgnih.govrsc.org

Molecular Weight: The combination of these side reactions, particularly β-scission, generally leads to a decrease in the average chain length and the production of low molar mass polymers at higher temperatures. rsc.orgbohrium.com

The table below summarizes the effect of temperature on key aspects of this compound polymerization.

Effect of Solvent Nature on Polymerization Rate and Propagation

For thermally self-initiated polymerizations, aromatic solvents such as toluene, xylene, and mesitylene (B46885) result in considerably lower polymerization rates compared to bulk polymerization or polymerization in dioxane. nih.gov Polymerization in 2-octanone (B155638) proceeds at a slightly higher rate than in aromatic solvents but remains significantly slower than in dioxane. nih.gov Dioxane has been found to yield the highest polymerization rates among the solvents tested. nih.govnih.gov It is suggested that dioxane may have an accelerating effect on the self-initiation reaction itself, as polymerization in dioxane is observed at lower temperatures (as low as 70 °C) compared to bulk systems (requiring 80 °C). nih.gov

The table below illustrates the relative polymerization rates of self-initiated this compound in different solvents at 130 °C.

Role of Backbiting and Beta-Scission Reactions

Backbiting (an intramolecular chain transfer to polymer) and subsequent β-scission are crucial secondary reactions in the free-radical polymerization of this compound, especially under conditions of high temperature and low monomer concentration. acs.orgacs.orgrsc.org These reactions significantly alter the polymerization kinetics and the final polymer microstructure. acs.org

β-Scission: The tertiary MCRs, in addition to propagating, can undergo a fragmentation reaction known as β-scission. acs.orgrsc.org This reaction cleaves the polymer chain, resulting in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller ECR. nih.govrsc.org β-scission becomes increasingly significant at higher temperatures due to its higher activation energy. rsc.orgrsc.org This reaction is a primary contributor to the reduction of molecular weight and the production of unsaturated polymer chains at elevated temperatures. rsc.orgrsc.org There is also evidence suggesting that the mid-chain radical can migrate along the polymer backbone before β-scission occurs, leading to a distribution of macromonomer products. nih.govrsc.orgresearchgate.net

The competition between MCR propagation (leading to branching) and β-scission (leading to chain scission and macromonomers) is a key factor in determining the final polymer architecture. acs.org This competition is influenced by monomer concentration; lower monomer concentrations favor the unimolecular β-scission reaction over the bimolecular propagation reaction. acs.orgnih.gov

The following table provides Arrhenius parameters for key secondary reactions in this compound polymerization.

Modeling Approaches in Homopolymerization Kinetics (e.g., Monte Carlo Method, PREDICI®)

Given the complexity of this compound homopolymerization, particularly with the inclusion of numerous secondary reactions, kinetic modeling is an essential tool for understanding the reaction mechanisms and predicting polymer properties. acs.orgacs.org A classical free-radical polymerization model is often insufficient to describe the system accurately. acs.org

Monte Carlo (MC) Method: The Monte Carlo method is a powerful stochastic simulation technique used to model the complex reaction scheme of this compound polymerization. acs.orgbohrium.com This approach can simulate the behavior of individual polymer chains and account for a large number of elementary reactions, including initiation, propagation, termination, backbiting, β-scission, and chain transfer events. acs.orgresearchgate.net Kinetic Monte Carlo (kMC) simulations have been successfully used to investigate the effects of reaction parameters like temperature and monomer concentration on molecular weight, branching content, and macromonomer content. acs.orgbohrium.commendeley.com These simulations can provide detailed insights into the evolution of the polymer microstructure that are not easily accessible through experimental investigation alone. acs.org The results from MC simulations have shown good agreement with experimental data over a wide range of conditions. acs.orgbohrium.com

PREDICI®: PREDICI® is a commercial software package widely used for modeling polymerization kinetics. mdpi.commdpi.com It solves the differential equations describing the concentrations of all species in the reaction, providing predictions of conversion, molecular weight development, and polymer composition. mdpi.comsemanticscholar.org PREDICI® has been used to model the free-radical copolymerization of this compound with various monomers, incorporating key kinetic events like backbiting and diffusion-controlled effects. mdpi.commdpi.com The software's parameter estimation capabilities allow for the refinement of kinetic rate coefficients by fitting the model predictions to experimental data. mdpi.comcmu.edu

These modeling approaches are crucial for gaining a deeper understanding of the polymerization process and for designing strategies to synthesize polymers with specific, predefined microstructures and properties. acs.orgbohrium.com

Copolymerization of this compound

Copolymerization is a versatile technique used to modify and enhance the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This compound is frequently copolymerized with other monomers to tailor the properties of the final material for specific applications like adhesives, coatings, and resins. mdpi.comscienceandtechnology.com.vn The properties of the resulting copolymer, such as its glass transition temperature, flexibility, and adhesion, can be controlled by the choice of comonomer and the composition of the copolymer. mdpi.comscienceandtechnology.com.vn

Common comonomers for this compound include:

Methyl Methacrylate (B99206) (MMA): Copolymerization of BA with MMA can produce resins that combine the flexibility of poly(this compound) with the hardness and durability of poly(methyl methacrylate). scienceandtechnology.com.vnuni-bayreuth.de The reactivity ratios for this system have been studied under various conditions, including conventional and atom transfer radical polymerization (ATRP), showing that chemoselectivities are similar in both processes. uni-bayreuth.deacs.org

2-Ethylhexyl Acrylate (EHA): Copolymers of BA and EHA are also of industrial interest. Kinetic modeling using PREDICI® has been performed for the terpolymerization of BA, MMA, and EHA. mdpi.com

Styrene (B11656) (ST): BA-styrene copolymers are used in applications such as adhesives and plasticizers. The effect of temperature on the reactivity ratios in this system has been investigated, showing that the BA reactivity ratio is more strongly affected by temperature than the styrene reactivity ratio. kpi.ua

d-Limonene: To incorporate renewable resources into polymers, the copolymerization of BA with terpenes like d-limonene has been explored. mdpi.com Modeling of this system highlights the significant effects of degradative chain transfer from limonene. mdpi.comsemanticscholar.org

Semifluorinated Acrylates: Controlled copolymerization of BA with semifluorinated acrylates using reversible addition-fragmentation chain transfer (RAFT) polymerization has been used to synthesize well-defined copolymers with specific properties. rsc.org

The synthesis of graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, can be achieved by copolymerizing BA with macromonomers, such as ω-methacryloyl-PMMA. uni-bayreuth.deacs.org This technique allows for precise control over the polymer architecture. acs.org

This compound with Methyl Methacrylate (BA/MMA)

The copolymerization of this compound (BA) and methyl methacrylate (MMA) is a significant area of study in polymer science, leading to the creation of materials with a tunable balance of properties. The combination of the soft, flexible nature of poly(this compound) with the hard, rigid characteristics of poly(methyl methacrylate) allows for the development of copolymers suitable for a wide range of applications, including coatings, adhesives, and paints. scienceandtechnology.com.vn

Copolymerization Kinetics and Reactivity Ratios

The kinetics of the copolymerization of n-butyl acrylate (nBuA) with methyl methacrylate (MMA) have been investigated under various conditions, including conventional and controlled radical polymerization techniques. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type, are crucial for predicting copolymer composition.

In studies comparing conventional radical copolymerization and atom transfer radical copolymerization (ATRP), a good agreement between the reactivity ratios for the nBuA/MMA system was observed. uni-bayreuth.deepa.gov This indicates that the chemoselectivity, or the preferential reaction of the growing radical with one monomer over the other, is similar in both polymerization processes. uni-bayreuth.de The equilibrium between dormant and active species in ATRP does not appear to affect the propagation reaction's selectivity. uni-bayreuth.de Another study reported similar reactivity ratios using a different catalyst system in ATRP. uni-bayreuth.de

The following table summarizes the reactivity ratios determined for the copolymerization of MMA (M1) and nBuA (M2) using different methods.

Polymerization Methodr1 (MMA)r2 (nBuA)Source
Conventional Radical Polymerization2.000.38 uni-bayreuth.de
Atom Transfer Radical Polymerization (ATRP)1.950.40 uni-bayreuth.de
ATRP (NiBr2(PPh3)2 catalyst)1.70.34 uni-bayreuth.de
Emulsion Copolymerization Studies

Emulsion copolymerization is a common industrial method for producing BA/MMA copolymers. This technique involves polymerizing monomers in an aqueous medium with the aid of a surfactant. Studies have explored various aspects of this process, including the use of ultrasonic initiation. In the ultrasonically initiated batch miniemulsion copolymerization of MMA and BA, the physical properties and chemical composition of the resulting polymers have been investigated across different monomer ratios. acs.org

Research has also been conducted on the batch and semi-batch emulsion terpolymerization involving methyl methacrylate, this compound, and acrylic acid. tandfonline.com These studies analyze the effects of process variables such as temperature, initiator concentration, and surfactant concentration on the polymerization rate, particle size, and copolymer composition. tandfonline.com While these studies include a third monomer, the fundamental principles of emulsion polymerization are applicable to the BA/MMA system. Furthermore, investigations into the emulsion polymerization of this compound with methacrylic acid, a monomer similar to MMA, provide insights into the formation, morphology, and thermal stability of copolymer nanoparticles under different molar ratios. ikm.org.my

Core-Shell Nanoparticle Synthesis

Core-shell nanoparticles composed of a poly(this compound-co-methyl methacrylate) core or shell are of significant interest for advanced materials and coatings. These structures are often synthesized via seeded emulsion polymerization. mdpi.com In one approach, a core is synthesized through the copolymerization of MMA and BA to achieve a specific glass transition temperature suitable for forming spherical nanoparticles at room temperature. mdpi.comnih.govelsevierpure.compreprints.org For instance, a weight ratio of 1.5:1 for MMA to BA has been used to create a core with an appropriate glass transition temperature, as the homopolymers poly(methyl methacrylate) and poly(this compound) have glass transition temperatures of 105 °C and -49 °C, respectively. mdpi.com

Subsequently, a shell of a different material, such as perfluorosilyl methacrylate, can be polymerized around the P(MMA-co-BA) core to impart specific surface properties like water and oil repellency. mdpi.comnih.govelsevierpure.compreprints.org Another method, known as polymerization-induced self-assembly (PISA), has been utilized to prepare core-shell nanoparticles. In this process, an amphiphilic copolymer can act as both a macroinitiator and an emulsifier to initiate the polymerization of acrylate monomers, forming a poly(methyl methacrylate-ran-butyl acrylate) core within the amphiphilic shell. rsc.org

Thermal Degradation Characteristics of Copolymers

The thermal stability and degradation behavior of BA/MMA copolymers have been studied to understand their performance at elevated temperatures. Thermal analysis techniques such as thermogravimetric analysis (TGA) and thermal volatilization analysis (TVA) have shown that the thermal stability of the copolymers increases as the this compound content increases. gla.ac.uk

The pyrolysis of the BA/MMA copolymer system is complex, yielding a variety of degradation products. gla.ac.ukdtic.mil The main gaseous products identified are carbon dioxide and but-1-ene. gla.ac.uk Key liquid products include methyl methacrylate and n-butanol. gla.ac.uk Studies on the thermal degradation of related acrylic copolymers have also observed the formation of unsaturated monomers during pyrolysis, such as methyl acrylate, methyl methacrylate, and this compound. researchgate.net The degradation mechanisms involve processes like random chain scission and depolymerization, with random scission becoming more prominent relative to depolymerization as the acrylate content in the copolymer increases. gla.ac.uk

This compound with Styrene (BA/Styrene)

Copolymers of this compound and styrene are widely used in applications such as latex paints, coatings, and adhesives. The styrene component contributes to hardness and durability, while this compound provides flexibility and toughness.

Reactivity Ratios and Kinetic Coefficients

The reactivity ratios for the copolymerization of styrene (Sty) and this compound (BA) are essential for controlling the microstructure and properties of the final polymer. These ratios have been determined using various polymerization techniques and analytical methods. For instance, in atom transfer radical polymerization (ATRP) at 110°C, the reactivity ratios were reported as 0.68 < rStyrene < 0.82 and 0.22 < rBA < 0.26. frontiersin.org In nitroxide-mediated polymerization (NMP) at 120°C, the values ranged from 0.60–1.2 for rStyrene and 0.16–0.29 for rBA. frontiersin.org

Different analytical methods, such as the Finemann–Ross, Kelen–Tüdős, and Mao–Huglin methods, have been employed to calculate the reactivity ratios from experimental data. researchgate.net One study using the Mao–Huglin method for low conversion (<15%) solution copolymerization calculated reactivity ratios of 0.887 for styrene and 0.216 for this compound. researchgate.net For conversions greater than 15%, the values were found to be 1.006 and 0.232, respectively. researchgate.net

The following table presents a selection of reactivity ratios for the styrene (M1) and this compound (M2) system from various studies.

Polymerization MethodTemperature (°C)r1 (Styrene)r2 (this compound)Source
Atom Transfer Radical Polymerization (ATRP)1100.68 - 0.820.22 - 0.26 frontiersin.org
Nitroxide-Mediated Polymerization (NMP)1200.60 - 1.20.16 - 0.29 frontiersin.org
Free Radical Polymerization (FRP)900.950.20 frontiersin.org
Solution Copolymerization (<15% conversion)Not specified0.8870.216 researchgate.net
Solution Copolymerization (>15% conversion)Not specified1.0060.232 researchgate.net
Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of n-butyl acrylate, yielding well-defined polymers with predetermined molecular weights and low polydispersities. A key aspect of this process is the selection of the catalyst system and solvent.

For instance, the ATRP of n-butyl acrylate using a homogeneous catalyst system of CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) in benzene (B151609) has been shown to produce poly(n-butyl acrylate) with polydispersities (Mw/Mn) around 1.1. cmu.eduacs.org The number-average molecular weights obtained through this method align closely with theoretical predictions. acs.org The polymerization kinetics follow a first-order relationship with respect to the monomer concentration, which indicates a constant number of active species throughout the reaction. acs.org

The choice of ligand and solvent significantly impacts the control over the polymerization. When 2,2′-bipyridine (bpy) is used as the ligand in benzene, the control is poor, resulting in higher than expected molecular weights and a high polydispersity of approximately 2.4. cmu.edu However, conducting the polymerization with the CuBr/bpy catalyst system in ethylene (B1197577) carbonate leads to good control over molecular weight and polydispersity, with an even faster polymerization rate than in bulk. cmu.edu This enhanced rate in ethylene carbonate is attributed to the monomeric structure of the CuBr/bpy catalyst. cmu.edu

The concentration of the catalyst also plays a crucial role. A reduction in the catalyst concentration in the ethylene carbonate system leads to an increase in the polydispersity of the resulting polymer. cmu.edu Polydispersity can be decreased by the addition of Cu(II)Br2 or by reducing the amount of ethylene carbonate used. cmu.edu

Below is a table summarizing the conditions and outcomes of ATRP of n-butyl acrylate with different catalyst systems and solvents.

Catalyst SystemInitiatorSolventTemperature (°C)Polydispersity (Mw/Mn)Observations
CuBr/dNbpyMethyl 2-bromopropionateBenzene80~1.1Well-controlled polymerization, molecular weight close to theoretical. cmu.eduacs.org
CuBr/bpyMethyl 2-bromopropionateBenzene80~2.4Poor control, higher molecular weight than theoretical. cmu.edu
CuBr/bpyMethyl 2-bromopropionateEthylene Carbonate80-Good control, faster rate than in bulk. cmu.edu
CuPF6/bpyMethyl 2-bromopropionateEthylene Carbonate80-Similar results to the CuBr/bpy system. cmu.edu
Microstructure and Triad (B1167595) Concentrations

The microstructure of polymers, specifically the arrangement of monomer units, is crucial for determining their properties. In copolymers containing this compound, the concentration of different triad sequences (sequences of three monomer units) can be determined using advanced analytical techniques.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for elucidating the complex microstructure of terpolymers. For poly(n-butylacrylate-co-carbon monoxide-co-ethylene), 13C-labeling of the n-butyl acrylate monomer greatly simplifies the 2D NMR spectra. nih.gov This technique selectively enhances the weak peaks corresponding to low-occurrence this compound-centered triad structures, aiding in their resonance assignments. nih.gov

Specifically, 2D-1H/13C-heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments are conducted to characterize these structures. nih.gov By using monomers labeled at different carbon positions (e.g., 1-¹³C-n-butylacrylate and 2-¹³C-n-butylacrylate), specific correlations can be identified, allowing for a detailed analysis of the triad concentrations. nih.gov The analysis of such copolymers is typically performed at elevated temperatures (e.g., 120 °C) to ensure the sample is a homogeneous solution and the molecules have sufficient mobility for NMR analysis. nih.gov

Influence on Polymer-Modified Mortar Properties

The incorporation of this compound-based polymers into mortar can significantly alter its mechanical properties. These polymer-modified mortars (PMMs) often exhibit changes in compressive strength, flexural strength, and fracture characteristics.

A series of poly(styrene-co-butyl acrylate) (PSA) emulsions with varying monomer ratios have been studied for their effect on mortar properties. The results indicate that as the content of the hard monomer (styrene) in the polymer increases, the fracture energy of the modified mortar initially increases and then decreases. mdpi.com The highest fracture energy, 211.2 N/m, was observed with a styrene to this compound (St/BA) mass ratio of 4:6 and a polymer-to-cement (P/C) ratio of 15%. This value is 2.4 times higher than that of the control mortar. mdpi.com

The fracture toughness of the modified mortar, however, tends to decrease with an increasing polymer content and a decreasing hard monomer content. mdpi.com The compressive–flexural ratio of the modified mortar decreases with an increasing dosage of the polymer emulsion, but it does not show a significant correlation with the polymer's molecular structure. mdpi.com The properties of PMMs are influenced by both the monomer ratio and the polymer-cement ratio. concrete.org

The table below summarizes the effect of St/BA ratio and P/C ratio on the fracture energy of polymer-modified mortar.

Styrene/Butyl Acrylate (St/BA) Mass RatioPolymer/Cement (P/C) Ratio (%)Maximum Fracture Energy (N/m)
4:615211.2

This compound with D-Limonene (BA/Lim)

The copolymerization of n-butyl acrylate (BA) with D-limonene (Lim), a renewable monomer derived from citrus fruit, presents unique challenges and characteristics due to the chemical structure of limonene.

A significant factor in the free-radical copolymerization of BA and D-limonene is the occurrence of degradative chain transfer. This is attributed to the allylic hydrogens present in the D-limonene structure. researchgate.net This chain transfer reaction competes with the chain propagation process, leading to a suppression of both the rate of polymerization and the development of molecular weight. mdpi.com As the fraction of D-limonene in the copolymer increases, there is a noticeable decrease in the final monomer conversion and the molecular weight of the resulting polymer. researchgate.net This effect makes D-limonene a potential renewable alternative for use as a chain transfer agent.

To better understand the complex kinetics of the BA/Lim copolymerization, kinetic modeling is employed. The software PREDICI® has been used to perform simulations of the bulk copolymerization at 80 °C. mdpi.comsemanticscholar.org The model predictions for conversion, copolymer composition, and average molecular weights are compared against experimental data at various feed compositions. mdpi.com

This compound with 2-Ethylhexyl Acrylate (BA/EHA)

The copolymerization of n-butyl acrylate (BA) with 2-ethylhexyl acrylate (EHA) is of industrial interest for the production of materials like pressure-sensitive adhesives and coatings. mdpi.commdpi.com Both monomers are considered "soft" monomers due to the low glass transition temperatures (Tg) of their respective homopolymers. mdpi.com

Kinetic modeling of the bulk free-radical copolymerization of BA and EHA has been performed using PREDICI®. mdpi.com These models incorporate diffusion-controlled effects and the backbiting mechanism characteristic of BA, both of which are significant in these polymerizations. mdpi.com The model's predictions regarding conversion versus time, composition versus conversion, and molecular weight development are compared with experimental data across different feed compositions. mdpi.com

Increasing the content of 2-EHA in the copolymer has been shown to lower the glass transition temperature of the final polymer. mdpi.com Due to its molecular structure, 2-EHA is less soluble in water and has a greater tendency to form a gel through intermolecular chain transfer to the polymer, followed by termination by combination, compared to n-butyl acrylate. mdpi.com

The table below presents experimental conditions for the bulk copolymerization of BA and EHA at 60 °C. mdpi.com

ExperimentInitial BA Mole FractionInitial EHA Mole Fraction
10.250.75
20.500.50
30.750.25

This compound with Acrylic Acid and Methyl Acrylate

Copolymers of this compound (BA), acrylic acid (AA), and methyl acrylate (MA) are widely used, particularly in the formulation of pressure-sensitive adhesives (PSAs). The combination of the soft, tacky BA component, the hard MA component, and the functional AA component allows for the tailoring of adhesive properties like tack, peel, and shear strength.

The thermal stability and degradation pathways of BA-AA-MA copolymers are important for understanding their performance limits and decomposition mechanisms. Studies using thermogravimetry and pyrolysis-gas chromatography have elucidated the products formed during thermal decomposition. akjournals.comresearchgate.net

When these copolymers are heated, the degradation process involves both side-chain and main-chain scission. The primary thermal degradation products observed during pyrolysis at 250°C include:

Monomers: Unsaturated monomers such as methyl acrylate, this compound, methyl methacrylate, and butyl methacrylate are formed, indicating depolymerization reactions. akjournals.comresearchgate.net

Side-Chain Products: The ester groups in the this compound and methyl acrylate units degrade to produce alcohols like methanol (B129727) and butanol, as well as butene-1. akjournals.com

Acrylic Acid Products: The acrylic acid units can undergo decarboxylation to release carbon dioxide. The presence of carboxylic acid groups can also lead to the elimination of water and the formation of anhydride (B1165640) crosslinks.

The thermal stability of these copolymers is influenced by their composition. An increased content of acrylic acid in the polymer backbone generally improves thermal resistance. For instance, copolymers of BA and AA are typically stable up to about 160°C, with those containing 95-97 wt.% of acrylic acid showing stability up to approximately 210°C.

Under UV irradiation, copolymers of methyl methacrylate, this compound, and acrylic acid can undergo both cross-linking and chain scission. At shorter irradiation times, cross-linking may dominate, leading to an increase in average molecular weight. At longer exposure times, fragmentation and chain scission become the primary degradation pathway. rsc.org

The following table summarizes the main thermal degradation products from BA-AA-MA copolymers.

Precursor Monomer UnitPrimary Degradation Products
This compound (BA) This compound (monomer), Butanol, Butene-1. akjournals.com
Methyl Acrylate (MA) Methyl acrylate (monomer), Methanol. akjournals.com
Acrylic Acid (AA) Carbon Dioxide.
Copolymer Backbone Various monomers (e.g., methyl methacrylate, butyl methacrylate through rearrangement/recombination). akjournals.com

This compound with Divinylbenzene (DVB) for Branched Polymers

The introduction of branching into poly(this compound) can significantly alter its rheological and mechanical properties. Divinylbenzene (DVB) is a common cross-linking or branching agent used in free-radical polymerization. When copolymerized with this compound, DVB, which has two vinyl groups, can create branch points that lead to the formation of non-linear polymer architectures. semanticscholar.org

By carefully controlling the polymerization conditions, it is possible to synthesize branched, yet still soluble, polymers rather than cross-linked, insoluble gels. This is often achieved in semi-continuous emulsion polymerization by using a combination of DVB as the branching agent and a chain transfer agent (CTA), such as 1-dodecanethiol, to inhibit excessive cross-linking. semanticscholar.org The CTA helps to control the molecular weight and prevent the formation of an infinite network. semanticscholar.org

In such systems, the molecular weight and its distribution can be systematically controlled by varying the molar ratios of this compound, DVB, and the CTA. For example, branched poly(this compound) with a number-average molecular weight (Mn) in the range of 10,000-15,000 g/mol and a narrow molecular weight distribution (Mw/Mn = 1.5-1.9) has been successfully obtained. semanticscholar.org

The use of DVB as a cross-linking agent has also been reported in the synthesis of poly(styrene-co-n-butyl acrylate) nanoparticles via emulsion polymerization, where it was used to control the particle size and polydispersity. rsc.org

This compound with Other Monomers (e.g., Acrylonitrile, Methacrylic Acid)

This compound is frequently copolymerized with a variety of other monomers to achieve a wide range of properties for diverse applications.

With Methacrylic Acid (MAA): The copolymerization of this compound with methacrylic acid is common for producing pH-responsive or hydrophilic polymers. The carboxylic acid groups from MAA impart hydrophilicity and can ionize at higher pH, affecting the polymer's solubility. These copolymers are synthesized via techniques like emulsion polymerization. ikm.org.my The molar ratio of MAA to BA is a critical factor that determines the final properties, such as thermal stability and solubility. For instance, a p(MAA-co-BuA) copolymer with a 4:1 molar ratio of MAA to BA was found to have optimal hydrophilicity. ikm.org.my

With Acrylonitrile (ACN): Acrylonitrile is copolymerized with this compound to enhance properties such as chemical resistance and barrier performance. Terpolymers of this compound, acrylonitrile, and methacrylic acid are synthesized for use in coatings, adhesives, and textiles, leveraging the unique properties of each monomer. researchgate.net

With Multiple Monomers: Complex copolymers are often created for specific applications. For example, graft copolymers of this compound-styrene-acrylonitrile are used as impact modifiers. In this core-shell structure, the poly(this compound) core provides toughness, while the styrene-acrylonitrile shell provides rigidity and compatibility with other plastics. google.com Methacrylic acid can be incorporated as a cross-linking or grafting agent in these systems. google.com Aqueous emulsions of acrylonitrile/butyl acrylate/methacrylic acid/methyl methacrylate/styrene copolymers are also produced for various applications. productingredients.com

Polymerization Techniques and Control

The choice of polymerization technique is crucial for controlling the microstructure, molecular weight, and macroscopic properties of this compound polymers and copolymers.

Emulsion Polymerization: This is a widely used industrial technique for producing acrylic polymers. It involves polymerizing monomers in an aqueous medium with the aid of a surfactant to form a stable latex. It is particularly well-suited for synthesizing high molecular weight polymers at high polymerization rates. This technique is the standard for producing core-shell impact modifiers researchgate.net and branched polymers with DVB. semanticscholar.org

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent. It allows for good heat control and results in a polymer solution that can be used directly. The kinetics of BA solution polymerization at high temperatures are complex due to secondary reactions like backbiting and β-scission, which influence the molecular structure. acs.org

Bulk Polymerization: This involves polymerizing the monomer in the absence of a solvent. While it offers a pure product, heat dissipation can be a major challenge, especially for a highly exothermic reaction like acrylate polymerization. Self-initiated bulk polymerizations of BA have been studied at temperatures ranging from 80 to 130°C. nih.govtu-clausthal.de

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) provide excellent control over molecular weight, molecular weight distribution, and polymer architecture.

RAFT polymerization of this compound has been studied using chain transfer agents like tert-butyl dithiobenzoate. These systems exhibit features of controlled polymerization, such as a linear increase in molecular weight with conversion, but can also show induction periods and rate retardation. researchgate.net

ATRP has been used to graft this compound from PVC backbones, demonstrating its utility in creating well-defined graft copolymers. researchgate.net

High-Temperature Polymerizations

High-temperature free-radical polymerization of n-butyl acrylate, typically conducted between 120°C and 200°C, is a commercially relevant method for producing acrylic resins for coatings and adhesives. drexel.eduresearchgate.net This approach is often favored in response to environmental regulations, as it allows for lower solvent levels. drexel.edu However, at these elevated temperatures, several side reactions become prominent and significantly influence the polymerization rate and the final polymer's molecular structure. drexel.eduresearchgate.net These reactions include:

Thermal initiation: The monomer can initiate polymerization spontaneously at high temperatures without the need for a conventional initiator. researchgate.netmdpi.com

Chain transfer: Reactions involving the transfer of a radical to the polymer backbone can occur. researchgate.net

β-scission: This process leads to the formation of unsaturated chain ends (macromonomers). drexel.edumdpi.com

Backbiting: Intramolecular chain transfer reactions can lead to the formation of short-chain branches. drexel.edu

These side reactions play a crucial role in determining the polymer's properties. researchgate.net For instance, a comprehensive reaction mechanism for n-butyl acrylate polymerization at high temperatures includes backbiting, tertiary radical propagation, β-scission, and reactions involving terminal double bonds. drexel.edu In the synthesis of poly(n-butyl acrylate), the branching density increases with temperature. rsc.org

A study on the thermal self-initiated polymerization of n-butyl acrylate in solution (using n-heptane as the solvent) at 200°C and 220°C confirmed significant monomer conversion, highlighting the occurrence of thermal self-initiation. mdpi.com The rate constants for side reactions such as backbiting and β-scission have been estimated to develop mathematical models that can predict conversion, polymer average molecular weights, branching frequency, and the number of terminal double bonds. drexel.edu

Parameter Temperature Range (°C) Key Observations Reference
Branching Density60 - 140Increases with temperature. rsc.org
Self-Initiation200 - 220Significant monomer conversion observed without a conventional initiator. mdpi.com
Side Reactions140 - 200Prominence of thermal initiation, chain transfer, β-scission, and backbiting. drexel.eduresearchgate.net

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture.

RAFT polymerization is a versatile method for controlling the polymerization of this compound. wikipedia.org It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the process through a reversible chain-transfer mechanism. wikipedia.org This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org

A kinetic study of the RAFT polymerization of n-butyl acrylate using tert-butyl dithiobenzoate (t-BDB) as the CTA and AIBN as the initiator at 60°C and 90°C demonstrated the expected features of a controlled system. acs.org A linear increase in the number-average molar mass (Mn) with monomer conversion was observed, indicating a high apparent chain transfer constant to t-BDB. acs.org However, two characteristic features of RAFT polymerization of acrylates were also noted: an induction period and significant rate retardation, both of which were more pronounced at higher initial concentrations of t-BDB. acs.org ESR spectroscopy at 90°C revealed a surprisingly high concentration of intermediate radicals. acs.org

The use of dibenzyl trithiocarbonate (B1256668) (DBTTC) as a CTA in DMF at 65°C for the copolymerization of n-butyl acrylate with semifluorinated acrylates also resulted in excellent control over molecular weight and a low polydispersity index (PDI). rsc.org

RAFT Agent Initiator Temperature (°C) Key Findings Reference
tert-Butyl dithiobenzoate (t-BDB)AIBN60 and 90Controlled polymerization, induction period, and rate retardation observed. acs.org
Dibenzyl trithiocarbonate (DBTTC)-65Excellent control of molecular weight and low PDI in copolymerization. rsc.org

ATRP is another powerful technique for the controlled polymerization of this compound. cmu.eduacs.org This method typically involves a transition metal complex, such as a copper halide complexed with a ligand, which reversibly activates and deactivates the growing polymer chains. cmu.edu

The ATRP of n-butyl acrylate using a homogeneous catalyst system of CuIBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) in benzene resulted in well-defined poly(n-butyl acrylate) with predetermined molecular weights and low polydispersities (Mw/Mn ≈ 1.1). cmu.eduacs.org In contrast, using 2,2′-bipyridine (bpy) as the ligand in benzene led to poor control. cmu.eduacs.org However, good control was achieved with the CuIBr/bpy system when ethylene carbonate was used as the solvent, which also led to a faster polymerization rate. cmu.eduacs.org

The rate of polymerization in ethylene carbonate was found to be first order with respect to the catalyst concentration. cmu.eduacs.org The choice of solvent has a significant impact on the ATRP of n-butyl acrylate. cmu.eduacs.org For instance, with the CuIBr/bpy catalyst system at 100°C, most solvents led to faster polymerization rates compared to benzene, with a particularly dramatic increase observed in ethylene carbonate. cmu.edu

ATRP has also been successfully employed to graft poly(n-butyl acrylate) from silica (B1680970) nanoparticles, creating nanocomposites with a hard core and a soft shell. cmu.edu

Catalyst System Solvent Temperature (°C) Polydispersity (Mw/Mn) Reference
CuIBr/dNbpyBenzene-~1.1 cmu.eduacs.org
CuIBr/bpyBenzene-2.4 cmu.eduacs.org
CuIBr/bpyEthylene Carbonate100Well-controlled cmu.eduacs.org
CuBr/PMDETADMF (25% and 80%)-Low cmu.edu

Emulsion Polymerization Processes

Emulsion polymerization is a widely used industrial process for producing acrylic polymers. In this method, the monomer is emulsified in an aqueous phase with the aid of a surfactant, and polymerization is initiated by a water-soluble initiator.

Ultrasonically initiated emulsion polymerization of n-butyl acrylate has been shown to proceed without a chemical initiator, offering advantages such as lower reaction temperatures and faster polymerization rates. researchgate.net The conversion of this compound reached 92% in 11 minutes under optimized conditions. researchgate.net

Initiation System Key Features Outcome Reference
Redox (CHP/Fe2+/EDTA/SFS)Seeded polymerizationNarrow particle size distribution acs.org
Persulfate and γ-radiolysisSeeded polymerization, studied at 50°CHigh average number of free radicals per particle rsc.org
Ultrasonic initiationNo chemical initiator requiredFast polymerization rate, high conversion researchgate.net

Solution Polymerization

Solution polymerization involves dissolving the monomer in a non-reactive solvent that also dissolves the resulting polymer. The free-radical solution polymerization of this compound at high temperatures is complex due to the occurrence of secondary reactions like backbiting and β-scission, which influence the molecular structure and molar mass. acs.org

The choice of solvent can significantly impact the polymerization rate. nih.gov For instance, in the self-initiated polymerization of this compound, dioxane was found to result in the highest polymerization rate compared to aromatic solvents. nih.gov The polymerization rate in dioxane was dependent on the instantaneous monomer concentration rather than the initial concentration. nih.gov

Research has also focused on developing mathematical models to simulate the free-radical solution polymerization of this compound at high temperatures, taking into account numerous reactions including thermal initiation, propagation, backbiting, chain transfer to polymer, and β-scission. acs.org

Solvent Temperature (°C) Effect on Polymerization Reference
Xylene120 - 180Used in high-temperature polymerization studies. drexel.edu
Dioxane130Highest polymerization rate compared to aromatic solvents. nih.gov
Cyclohexane70Used to study chain transfer to polymer by NMR. acs.org

Radiation Polymerization Techniques

Radiation polymerization utilizes high-energy radiation, such as gamma rays, to initiate polymerization. A study on the radiation polymerization of this compound using a 60Co gamma-ray source found a linear relationship between the polymerization yield and both the dose rate and the temperature. iaea.org The activation energy for the reaction at a dose rate of 10 kGy/h was calculated to be 9.27 kJ/mol. iaea.org

Pulse radiolysis studies of n-butyl acrylate in aqueous solution have been conducted to investigate the initial steps of the polymerization mechanism. researchgate.net The rate constant for the reaction of n-butyl acrylate with hydroxyl radicals was determined to be 1.5×10¹⁰ dm³ mol⁻¹ s⁻¹. researchgate.net Radiation-induced polymerization allows for the decoupling of the initiation kinetics from the thermal effects on the propagation and transfer reactions, which is a significant advantage over thermally activated initiation. nih.gov

Radiation Source Key Findings Activation Energy (kJ/mol) Reference
60Co gamma raysLinear relationship between yield, dose rate, and temperature.9.27 iaea.org
Pulse radiolysisStudied initial reaction mechanisms and determined rate constants.- researchgate.net

Microstructural Analysis of Poly(this compound)

The physical and chemical properties of poly(this compound) are fundamentally influenced by its microstructure. Detailed analysis of the polymer's architecture, including branching, molecular weight, and monomer sequence in copolymers, is critical for tailoring its performance in various applications.

Branching Content and Macromonomer Formation

These MCRs are also pivotal in the formation of macromonomers through a process called β-scission. acs.orgacs.org A β-scission reaction cleaves the polymer backbone, resulting in a terminally unsaturated polymer chain, known as a macromonomer, and a new macroradical. acs.org The formation of macromonomer-rich polymers is highly desirable in applications such as coatings and adhesives. acs.org The extent of branching and macromonomer formation is influenced by reaction conditions like monomer concentration; backbiting is more dominant at low monomer concentrations. acs.org

The degree of branching (DB) in poly(n-butyl acrylate) can be quantified using 13C NMR spectroscopy, which can detect the unique resonances of the quaternary branch-point carbons. researchgate.netresearchgate.net Studies have shown that the level of branching can be significantly reduced by using solvents capable of hydrogen bonding, such as n-butanol, which appears to lower the rate of backbiting. researchgate.net

Key reactions influencing the microstructure of poly(this compound) are summarized below:

ReactionDescriptionConsequence
Backbiting Intramolecular chain transfer where a propagating radical abstracts a hydrogen from its own backbone.Formation of a stable tertiary midchain radical (MCR).
Propagation from MCR The MCR adds monomer units.Formation of short-chain branches.
β-Scission The polymer chain breaks at a position beta to the MCR.Formation of a terminally unsaturated macromonomer and a new macroradical.
Intermolecular Transfer A propagating radical abstracts a hydrogen from a different polymer chain.Formation of long-chain branches.

Molecular Weight Distribution Analysis (e.g., GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution (MWD) of polymers like poly(this compound). aimplas.netresolvemass.ca The method separates polymer molecules based on their hydrodynamic volume in solution. resolvemass.ca A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. aimplas.netresolvemass.ca

The analysis provides several key parameters that characterize the polymer sample: resolvemass.ca

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules divided by the total number of molecules.

Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules, which have a greater impact on properties like viscosity and toughness.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

A wide peak in a GPC chromatogram indicates a broad MWD, while a narrow peak suggests a more uniform distribution of molecular weights. shimadzu.com This information is crucial for quality control and for predicting the physical characteristics and processing behavior of the polymer. lcms.cz

The following table presents GPC data for a series of poly(n-butyl acrylate) (PnBA) samples synthesized via controlled radical polymerization, illustrating the range of molecular weights that can be achieved. researchgate.net

Sample NameMn ( kg/mol )Mw ( kg/mol )Polydispersity Index (I = Mw/Mn)
PnBA21.52.11.40
PnBA64.96.41.31
PnBA108.510.31.21
PnBA4033.040.01.21
PnBA6547.065.01.38
PnBA10073.099.01.36
PnBA12089.0119.01.34
PnBA220150.0220.01.47

Monomer Sequence Determination in Copolymers (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of copolymers containing this compound. iupac.org It allows for the determination of copolymer composition, comonomer sequence distribution, and stereochemical configuration (tacticity). iupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to resolve the often complex and overlapping signals in polymer spectra. iupac.orgresearchgate.net

Advanced 2D NMR experiments are used to overcome signal overlap in complex spectra. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon signals, while Total Correlation Spectroscopy (TOCSY) can reveal correlations between protons within the same spin system. iupac.orgresearchgate.net These methods have been successfully used to assign the complex spectra of copolymers containing this compound, enabling a comprehensive characterization of their microstructure. researchgate.net

Environmental Fate and Ecotoxicology of Butyl Acrylate

Environmental Release and Occurrence

Butyl acrylate's journey into the environment is primarily a consequence of its production and extensive use in various industrial applications. inchem.orgnih.gov It is a key component in the manufacturing of polymers and resins utilized in paints, coatings, adhesives, and textiles. nih.goviarc.fr

The primary routes of butyl acrylate (B77674) release into the environment are through industrial activities. iarc.fr These releases can be categorized as:

Fugitive and Stack Emissions: During its production and use, this compound can be released into the atmosphere. iarc.fr These emissions originate from equipment leaks (fugitive) and controlled releases through industrial stacks (stack). iarc.fr The chemical industry and plastic products manufacturing are significant sources of atmospheric releases. env.go.jp A multi-media model predicts that the majority of released this compound, approximately 94-95%, will partition to the air. oecd.orgchemicalbook.com

Wastewater: Discharges from industrial processes can introduce this compound into water systems. iarc.frarkema.com These releases may occur during manufacturing or from the use of products containing the compound. europa.eu In 2010, under the Japanese Pollutant Release and Transfer Register (PRTR) Law, approximately 0.082 tons were reported as transferred to sewage. env.go.jp

Following its release, this compound has been identified at low concentrations in various environmental samples. inchem.orgnih.goviarc.fr Monitoring data indicates that the general population may be exposed to the compound through the inhalation of ambient air. nih.gov

Air: It has been detected in both ambient and urban air. nih.goviarc.fr One report noted a maximum expected exposure concentration from ambient air to be around 0.042 µg/m³. env.go.jp Another past report from a specific area indicated a level of 0.075 µg/m³. env.go.jp Air monitoring equipment is capable of detecting this compound, even at low concentrations that are below levels anticipated to be harmful to health. epa.gov

Groundwater and Drinking Water: Low levels of this compound have also been found in groundwater and drinking-water samples. nih.goviarc.fr

Environmental Transformation and Degradation

Once in the environment, this compound is subject to several transformation and degradation processes that determine its persistence and ultimate fate.

In the atmosphere, vapor-phase this compound is degraded primarily through reactions with photochemically-produced oxidants. nih.gov

Reaction with Hydroxyl Radicals (•OH): The main degradation pathway is the reaction with hydroxyl radicals. chemicalbook.comnih.gov The calculated atmospheric half-life for this reaction is estimated to be between 12.6 and 28 hours. chemicalbook.comnih.govoecd.org The rate coefficient for this reaction at room temperature (298 K) has been determined to be (2.17 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This reaction exhibits a negative temperature dependence, which supports an addition mechanism involving a reversible OH-adduct formation. acs.orgnih.gov

Reaction with Ozone (O₃): this compound also degrades by reacting with ozone. chemicalbook.comnih.gov This process is slower than the reaction with hydroxyl radicals, with an estimated half-life of approximately 6.5 to 7 days. chemicalbook.comnih.govoecd.org

Photodegradation: Direct photolysis in sunlight may also contribute to its degradation in water, with experimental half-lives ranging from 19 to 28 minutes in various water types. nih.gov However, significant photodegradation in the atmosphere is primarily driven by reactions with radicals. oecd.org

Table 1: Atmospheric Fate of this compound

Degradation Pathway Reactant Half-Life Rate Constant (298 K)
Hydroxyl Radical Reaction •OH 12.6 - 28 hours chemicalbook.comnih.govoecd.org (2.17 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov

| Ozone Reaction | O₃ | 6.5 - 7 days chemicalbook.comnih.govoecd.org | 0.175 × 10⁻¹⁷ cm³ molecule⁻¹ sec⁻¹ oecd.org |

In aquatic environments, this compound is not expected to adsorb significantly to suspended solids and sediment. nih.gov Its fate is governed by volatilization and biodegradation. nih.gov

Biodegradation: this compound is considered to be readily biodegradable. oecd.orgarkema.com Various studies have demonstrated its degradation by microorganisms. icm.edu.pl

In a Japanese MITI test, it reached 61.3% of its theoretical biochemical oxygen demand (BOD) in 14 days. oecd.orgnih.gov

An OECD Guideline 310 test showed 91% degradation after 28 days. oecd.org

In a 5-day BOD test, it was degraded by 56%. nih.govresearchgate.net

Using the OECD 301D closed bottle test, degradation ranged from 57% to 60% over 28 days. nih.govresearchgate.net

Volatilization: Volatilization from water surfaces is an important fate process. nih.gov The estimated volatilization half-life is about 5 hours for a model river and 5 days for a model lake. nih.gov

Hydrolysis: Hydrolysis is not considered a significant degradation pathway at neutral or acidic pH, with estimated half-lives of 11 years at pH 7 and over 1000 days at pH 3. nih.govntsb.gov

Table 2: Biodegradation of this compound in Aquatic Systems

Test Method Duration Result
Japanese MITI Test (OECD 301C) 14 days 61.3% of theoretical BOD oecd.orgnih.gov
ISO 14593 (OECD 310) 28 days 91% degradation oecd.org
5-day BOD Test 5 days 56% degradation nih.govresearchgate.net

| OECD 301D (Closed Bottle) | 28 days | 57-60% degradation nih.govresearchgate.net |

When released to soil, this compound is expected to exhibit high to very high mobility based on its Koc values of 40-148. nih.govsibur-int.com

Biodegradation: Biodegradation is an important environmental fate process in soil. nih.gov Studies on the structurally related acrylic acid showed it degraded rapidly to carbon dioxide in soil, with a half-life of less than one day. nih.govresearchgate.net this compound itself is considered easily biodegradable, and accumulation in soil has not been reported. icm.edu.pl

Volatilization: Volatilization from both moist and dry soil surfaces is also expected to be a significant fate process. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Acrylic acid
Ozone

Bioconcentration Potential

The potential for this compound to concentrate in living organisms is considered to be low. basf.cominfona.pl This assessment is primarily based on its octanol-water partition coefficient (log Kow) and calculated bioconcentration factors (BCF). The log Kow, a measure of a chemical's lipophilicity, has been reported as 2.38 at 25°C. basf.com Substances with a log Kow value below 3 are generally considered to have a low potential for bioaccumulation.

Further reinforcing this, the calculated bioconcentration factor (BCF) for this compound is low. One calculation gives a BCF value of 17.3, while another estimates it at 17, both indicating that accumulation in organisms is not expected. oecd.org A broader study calculated BCF values ranging from 1 to 37, which still suggests a low bioconcentration potential. europa.eu The rapid metabolism of this compound in biological systems also contributes to its low potential to bioaccumulate in the food chain. basf.cominfona.pl

ParameterValueReference
Log Kow 2.38 basf.com
Bioconcentration Factor (BCF) 17.3 (calculated) oecd.org
Bioconcentration Factor (BCF) 17 (calculated) oecd.org
Bioconcentration Factor (BCF) Range 1 - 37 (calculated) europa.eu

Ecotoxicity Studies

Ecotoxicity studies have been conducted to determine the harmful effects of this compound on various organisms in both aquatic and terrestrial environments.

Aquatic Organism Toxicity (Fish, Invertebrates, Algae, Microorganisms)

This compound is classified as toxic to aquatic life, with some studies indicating it is also harmful with long-lasting effects. basf.combasf.com Acute toxicity studies have established its effects on several aquatic species. petrolkimya.com.tr

For fish, a 96-hour flow-through test on the sheepshead minnow (Cyprinodon variegatus) determined a median lethal concentration (LC50) of 2.1 mg/L. basf.competrolkimya.com.tr

In aquatic invertebrates, a 48-hour flow-through study with the water flea (Daphnia magna) resulted in a median effective concentration (EC50) of 8.2 mg/L. basf.competrolkimya.com.tr Chronic toxicity testing on Daphnia magna over 21 days established a No Observed Effect Concentration (NOEC) of 0.136 mg/L. basf.comevonik.com

Toxicity to algae has also been assessed. A 96-hour study on Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) found a 96-hour EC50 of 2.6 mg/L based on growth rate. petrolkimya.com.tr Another study reported a 96-hour EC50 of 2.65 mg/l for the same species. basf.com

Regarding microorganisms, the effect on activated sludge, crucial for wastewater treatment processes, has been evaluated. One study showed an EC50 for activated sludge after 30 minutes of exposure to be greater than 1,000 mg/L, while another reported an EC0 (the concentration at which no effect is observed) after 3 days to be greater than 150 mg/L. evonik.com

Table 1: Acute Aquatic Toxicity of this compound

Species Test Duration Endpoint Concentration (mg/L) Reference
Cyprinodon variegatus (Fish) 96 hours LC50 2.1 basf.competrolkimya.com.tr
Daphnia magna (Invertebrate) 48 hours EC50 8.2 basf.competrolkimya.com.tr
Selenastrum capricornutum (Algae) 96 hours EC50 2.6 petrolkimya.com.tr

Table 2: Chronic and Microorganism Toxicity of this compound

Species/System Test Duration Endpoint Concentration (mg/L) Reference
Daphnia magna (Invertebrate) 21 days NOEC 0.136 basf.comevonik.com
Activated Sludge (Microorganisms) 0.5 hours EC50 > 1,000 evonik.com

Terrestrial Organism Toxicity (Soil Macroorganisms, Arthropods, Plants, Birds)

For soil microorganisms, a 28-day study based on the carbon transformation test (OECD Guideline 217) determined an EC50 of >1,000 mg/kg of soil. basf.competrolkimya.com.tr This indicates a low toxicity to these organisms. petrolkimya.com.tr

There is a notable lack of data regarding the toxicity of this compound to other terrestrial organisms. Specifically, no data are available for soil macroorganisms (other than microorganisms), terrestrial arthropods, terrestrial plants, and birds. basf.comoecd.orgpetrolkimya.com.tr The rationale provided in some assessments for this data gap is that significant exposure to the terrestrial compartment is not anticipated due to the substance's ready biodegradability and physical-chemical properties. petrolkimya.com.tr

Table 3: Terrestrial Toxicity of this compound

Organism Group Test Duration Endpoint Concentration (mg/kg) Reference
Soil Microorganisms 28 days EC50 > 1,000 basf.competrolkimya.com.tr
Soil Macroorganisms - - No data available petrolkimya.com.tr
Terrestrial Arthropods - - No data available petrolkimya.com.tr
Terrestrial Plants - - No data available basf.competrolkimya.com.tr

Advanced Characterization and Analytical Methodologies for Butyl Acrylate and Its Polymers

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and for real-time monitoring of the polymerization of butyl acrylate (B77674).

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring chemical changes during the polymerization of butyl acrylate. The polymerization process can be tracked by observing the disappearance of the characteristic absorption bands of the monomer and the appearance of those corresponding to the polymer.

In the analysis of poly(this compound) (PBA), specific peaks in the FTIR spectrum are indicative of its structure. For instance, peaks at approximately 2957 cm⁻¹ and 2869 cm⁻¹ correspond to the -CH₃ and -CH₂- groups, respectively. scielo.org.mx The prominent C=O stretching vibration is observed around 1728-1735 cm⁻¹, while bands at 1158 cm⁻¹ and 1117 cm⁻¹ are assigned to the -O-C- and C-C groups. scielo.org.mxresearchgate.net A peak near 1242 cm⁻¹ is characteristic of the -CH₂ groups. scielo.org.mx

The effectiveness of polymerization can be confirmed by an increase in the intensity of peaks associated with the polymer structure. researchgate.net For example, in this compound-modified wood, an increase in peaks at 1746, 1460, and 1145 cm⁻¹ indicates the presence of the polymer within the wood structure. researchgate.net Furthermore, Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been successfully employed for the in-line, real-time monitoring of this compound/vinyl acetate (B1210297) emulsion copolymerization. tandfonline.com This technique relies on tracking the change in the intensity of characteristic monomer peaks over time to calculate conversion and copolymer composition. tandfonline.com

Table 1: Characteristic FTIR Peaks for Poly(this compound)

Wavenumber (cm⁻¹) Assignment Reference
2957 -CH₃ stretching scielo.org.mx
2869 -CH₂- stretching scielo.org.mx
1728-1735 C=O stretching scielo.org.mxresearchgate.net
1460 Polymer structure researchgate.net
1242 -CH₂- group scielo.org.mx
1158 -O-C- stretching scielo.org.mx
1145 Polymer structure researchgate.net
1117 C-C stretching scielo.org.mx

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure, composition, and tacticity of this compound and its polymers.

In the ¹H NMR spectrum of poly(this compound), specific chemical shifts are assigned to the different protons within the repeating unit. researchgate.net For copolymers, ¹H NMR spectroscopy can be used to determine the polymer composition. researchgate.net

¹³C NMR spectroscopy is particularly sensitive to the stereochemical configuration of the polymer chain. tandfonline.com For poly(tert-butyl acrylate), the carbonyl signal in the ¹³C NMR spectrum is sensitive to configurational effects, allowing for a detailed analysis of the sequence distribution at the pentad level. tandfonline.com Quantitative ¹³C NMR has been used to analyze the microstructure of poly(n-butyl acrylate), identifying peaks corresponding to the various carbon atoms in the polymer backbone and side chain. researchgate.net This technique is also instrumental in quantifying branching in polyacrylates, which can be challenging to measure with conventional solution-state NMR. uq.edu.au Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), combined with isotopic labeling, have been used to elucidate the complex structure of terpolymers containing this compound. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts for Poly(n-butyl acrylate)

Carbon Atom Chemical Shift (ppm) Reference
Carbonyl (C=O) ~175 researchgate.net
-OCH₂- ~64 researchgate.net
Backbone CH ~41 researchgate.net
Backbone CH₂ ~35 researchgate.net
-CH₂- (butyl) ~30 researchgate.net
-CH₂- (butyl) ~19 researchgate.net
-CH₃ (butyl) ~13 researchgate.net
Quaternary Branch Point Varies researchgate.net

Mass spectrometry techniques are crucial for analyzing the thermal degradation pathways of poly(this compound) and for detailed structural characterization.

Direct Pyrolysis Mass Spectrometry (DPMS) reveals that the thermal decomposition of poly(n-butyl acrylate) involves a γ-hydrogen transfer from the main chain to the carbonyl group, leading to the formation of six-membered cyclic products and butanol. researchgate.netmetu.edu.tr This is distinct from the degradation of other poly(acrylates), such as poly(t-butyl acrylate), which primarily proceeds through the elimination of isobutene. researchgate.netmetu.edu.tr Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another widely used method for identifying the pyrolysis products of poly(this compound) and elucidating its degradation mechanism. researchgate.netbiochromato.com

High-resolution mass spectrometry, such as Orbitrap Mass Spectrometry, provides highly accurate mass measurements, enabling the detailed characterization of polymer structures. nih.govcsic.es When coupled with liquid chromatography (LC-ESI-MS), Orbitrap MS can identify various end groups and reaction products in poly(n-butyl acrylate) synthesized in different solvents, revealing mechanisms like beta-scission and chain transfer. acs.orgamolf.nl Desorption Electrospray Ionization (DESI) coupled with Orbitrap MS has also been shown to be a valuable tool for characterizing a range of synthetic polymers. nih.gov Thermal Desorption and Pyrolysis combined with Direct Analysis in Real Time Mass Spectrometry (TDP/DART-MS) allows for the individual analysis of low molecular weight pyrolysis products and oligomeric thermal desorption products. biochromato.comchromatographytoday.com

UV-Visible spectrophotometry can be utilized in the analysis of this compound, particularly for monitoring polymerization reactions. While this compound itself does not have strong absorption in the standard UV-Vis range, the technique can be adapted for kinetic studies. The disappearance of a chromophore or the change in turbidity of a solution can be correlated with monomer conversion.

Raman spectroscopy is an exceptionally powerful technique for the real-time, inline monitoring of this compound polymerization processes, especially in emulsion systems. horiba.comhoriba.comcontentree.com A key advantage of Raman spectroscopy is that water, a common solvent in emulsion polymerization, does not produce a strong interfering signal. horiba.comhoriba.comcontentree.com Furthermore, the turbidity of the emulsion does not significantly impede the measurement, as it is a light-scattering phenomenon. horiba.comhoriba.com

Table 3: Key Raman Bands for Monitoring this compound Polymerization

Wavenumber (cm⁻¹) Assignment Application Reference
~1637 C=C stretching of this compound Monomer consumption tracking researchgate.net
Varies C=C stretching of comonomers Copolymer composition analysis researchgate.netacs.org

Chromatographic Techniques

Chromatographic techniques are essential for separating and quantifying this compound monomer and for characterizing the molecular weight distribution of its polymers.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for the determination of residual this compound monomer. osha.govdnacih.com GC-MS methods have been developed for the determination of residual acrylic monomers, including this compound, in acrylic resins. nih.gov These methods can achieve low detection limits, for example, 0.001 mg/L for this compound in seawater. hyyysci.com The use of specific capillary columns, such as a nonpolar DB-1, allows for the efficient separation of this compound from other components like styrene (B11656) at low temperatures. google.com

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound). polymersource.capolymersource.ca Multiple-detection SEC can also be used to detect the presence of long-chain branching in polyacrylates. uq.edu.au High-throughput SEC methods have been developed to reduce analysis time significantly. scispace.com

High-Performance Liquid Chromatography (HPLC) is another valuable tool. Gradient HPLC can be used to analyze the chemical composition distribution of copolymers containing this compound. scispace.com A combination of SEC and gradient HPLC (SEC-gradient) has been shown to be effective for separating poly(n-butyl acrylate) from other polymers that have similar hydrodynamic volumes, which cannot be separated by SEC alone. nih.gov Reverse-phase HPLC methods have also been established for the analysis of this compound monomer. sielc.com

Table 4: Overview of Chromatographic Techniques for this compound and Poly(this compound)

Technique Application Key Findings/Parameters Reference(s)
Gas Chromatography (GC) Analysis of residual this compound monomer High sensitivity, low detection limits (e.g., 0.001 mg/L in seawater) osha.govdnacih.comnih.govhyyysci.com
Size-Exclusion Chromatography (SEC/GPC) Determination of molecular weight (Mn, Mw) and polydispersity (PDI) of poly(this compound) Detection of long-chain branching uq.edu.aupolymersource.capolymersource.ca
High-Performance Liquid Chromatography (HPLC) Analysis of chemical composition distribution in copolymers Separation of polymers with similar hydrodynamic volumes (SEC-gradient) scispace.comnih.govsielc.com
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identification of thermal degradation products Elucidation of decomposition mechanisms researchgate.netbiochromato.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of poly(this compound) (PBA) and its copolymers. sid.irlcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. polymersource.cachromatographyonline.com

The process involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. sid.irpolymersource.ca Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. Detectors, such as refractive index (RI), viscometer, and light scattering detectors, are used to quantify the polymer concentration as it elutes, allowing for the construction of a molecular weight distribution curve. polymersource.capolymersource.ca

The molecular weight and polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), are key parameters obtained from GPC analysis. sid.iranchemplus.pl A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. For instance, in the synthesis of PBA by atom transfer radical polymerization (ATRP), GPC is used to monitor the controlled nature of the polymerization, as evidenced by a linear increase in molecular weight with monomer conversion and a narrow PDI, typically below 1.25. sid.ir

In the context of copolymers, such as styrene-butyl acrylate, high-throughput SEC can significantly reduce analysis time to approximately three minutes per sample by utilizing high-resolution columns and high flow rates. scispace.com Furthermore, coupling SEC with other techniques like Fourier-transform infrared (FT-IR) spectroscopy or viscometry provides more detailed information on copolymer composition and architecture. tandfonline.com

Table 1: GPC/SEC Analysis Data for Various Poly(this compound) Systems

Polymer SystemMolecular Weight (Mn)Polydispersity Index (PDI)EluentReference
Poly(n-butyl acrylate) (AGET ATRP)Varies with conversion<1.25N,N-dimethylformamide sid.ir
Poly(t-butyl acrylate)1,108,000 g/mol 1.7THF polymersource.ca
Poly(acrylic acid) from PBA hydrolysis61,500 g/mol 1.320.25 M NaNO3 + 0.01M NaH2PO4 polymersource.ca
Styrene-butyl acrylate copolymer (core)245,200 g/mol 1.6Not Specified epa.gov
Styrene-butyl acrylate copolymer (shell)14,800 g/mol 1.4Not Specified epa.gov
Poly(n-butyl acrylate) diol2000 g/mol ~1.76 (functionality)Not Specified researchgate.net

Pyrolysis-Gas Chromatography (Py-GC) / Gas-Liquid Chromatography (GLC)

Pyrolysis-Gas Chromatography (Py-GC) is a powerful analytical technique used to characterize the chemical structure of polymers, including poly(this compound). biochromato.com In this method, the polymer sample is rapidly heated to a high temperature in an inert atmosphere, causing it to thermally degrade into smaller, volatile fragments. zut.edu.pl These fragments are then separated by gas chromatography (GC) and identified, often by mass spectrometry (MS). biochromato.compstc.org

Py-GC/MS can identify the type of polymer by comparing the resulting pyrogram (the chromatogram of the pyrolysis products) to spectral libraries. biochromato.com For poly(n-butyl acrylate), pyrolysis leads to the formation of characteristic products, including n-butanol and this compound monomer. gcms.cz Quantitative analysis of these products can provide information about the copolymer composition. For example, in methyl methacrylate-butyl acrylate copolymers, the ratio of methyl methacrylate (B99206) to n-butanol in the pyrogram can be used to determine the copolymer composition. gcms.cz

This technique is also sensitive to the degree of crosslinking in a polymer network. Curing or crosslinking a polymer like poly(n-butyl acrylate) reduces the amount of trimer formed during pyrolysis, providing a method to measure the degree of cure. pstc.org

Gas-Liquid Chromatography (GLC) is employed for the analysis of the volatile products generated during the thermal degradation of PBA copolymers. gla.ac.uk It separates compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase. In the study of n-butyl acrylate and methyl methacrylate copolymers, GLC was used to analyze the liquid volatile degradation products, with methyl methacrylate and n-butanol being the most significant. gla.ac.uk

Table 2: Key Pyrolysis Products of Poly(this compound) and its Copolymers

Polymer SystemKey Pyrolysis ProductsAnalytical Information GainedReference
Poly(n-butyl acrylate)This compound trimerDegree of cure pstc.org
Poly(methyl methacrylate/butyl acrylate)Methyl methacrylate, n-butanol, this compoundCopolymer composition gcms.cz
Isomeric poly(this compound)sIsomeric butenes, butanolDegradation mechanism researchgate.net

High-Performance Liquid Chromatography (HPLC) for Composition Distribution Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for analyzing the chemical composition distribution (CCD) of copolymers containing this compound. scispace.com This is particularly important for high-conversion copolymers, where the composition can vary significantly between polymer chains. researchgate.net

In gradient HPLC, a changing solvent composition is used to separate copolymer molecules based on their chemical composition. scispace.comresearchgate.net For instance, in the analysis of styrene-butyl acrylate (SBA) copolymers, a gradient of tetrahydrofuran and acetonitrile (B52724) can be used with a reversed-phase column to separate the copolymers according to their styrene content. researchgate.net The use of small, efficient columns can reduce the analysis time to less than two minutes per sample. scispace.com

To quantify the composition across the elution profile, HPLC systems can be coupled with detectors like Fourier-transform infrared (FTIR) spectroscopy. scispace.com An LC-transform interface allows for the collection and analysis of HPLC fractions by FTIR, enabling the creation of a calibration curve that correlates elution volume with copolymer composition. scispace.com This hyphenated technique provides a fast and accurate method for determining the CCD of copolymers. scispace.com HPLC has also been successfully applied to analyze the composition of methyl acrylate-n-butyl acrylate copolymers using a flame ionization detector. capes.gov.br

Table 3: HPLC Methods for this compound Copolymer Analysis

Microscopy and Morphological Analysis

Microscopy techniques are vital for visualizing the morphology and structure of poly(this compound) and its composites at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of poly(this compound) materials. ekb.eg This technique provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons.

SEM analysis has been employed to observe the porosity and oil absorption capabilities of n-butyl acrylate polymers designed for oil spill removal. ekb.eg The micrographs revealed that the porosity increased with higher monomer concentrations and that the polymer particles swelled upon oil absorption. ekb.eg In the context of graft copolymers of poly(this compound) and cellulose (B213188) fibers, SEM was used to analyze the surface structure, showing that ultrasonic treatment resulted in a more regular and homogeneous network structure, which is beneficial for oil absorption. ncsu.edu For core-shell particles, SEM can confirm the spherical morphology. epa.gov

Table 4: Morphological Observations of Poly(this compound) using SEM

MaterialMorphological Feature ObservedImplicationReference
Poly(n-butyl acrylate) for oil sorptionIncreased porosity with monomer concentration, swelling upon oil absorptionEnhanced oil removal capacity ekb.eg
Poly(this compound)-cellulose graft copolymerMore regular and homogeneous network with ultrasonic treatmentImproved structure for oil absorption ncsu.edu
Poly(this compound-co-butanediol diacrylate) porous monolithsInterconnected globules, dense polymer sheathControlled porous structure researchgate.net
Methylcellulose/poly(n-butyl acrylate) blendVaried phase morphology with compositionUnderstanding of blend compatibility researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nanomorphology of this compound polymers and copolymers. mdpi.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed images of the internal features.

TEM is particularly valuable for characterizing the morphology of core-shell particles. usm.my For instance, in styrene-butyl acrylate core-shell emulsion polymers, TEM images have confirmed the presence of spherical particles with a distinct core-shell structure. epa.govusm.myscientific.net The particle size and distribution can also be accurately determined from TEM micrographs. usm.my In blends of poly(this compound)-g-polystyrene, TEM revealed nanophase-separated morphologies, where the polystyrene phases appeared dark and the poly(this compound) phases appeared bright. mdpi.com This phase separation is critical to the mechanical and optical properties of the material. mdpi.com The morphology of latex particles of acrylic acid/butyl acrylate/styrene copolymers has also been examined by TEM, showing how composition and acidity affect the particle structure. jlu.edu.cn

Table 5: Nanostructural Analysis of Poly(this compound) Systems by TEM

Polymer SystemNanostructure ObservedKey FindingReference
Styrene-butyl acrylate core-shell particlesSpherical structures with monodisperse particle size (200-300 nm)Confirmation of core-shell morphology usm.myresearchgate.net
Poly(this compound)-g-polystyrene blendsNanophase separation (dark PS, bright PBA phases)Correlation between morphology and material properties mdpi.com
Chitosan-poly(n-butyl acrylate) particlesWell-defined core-shell morphologyConfirmation of chitosan (B1678972) shell coating PBA core google.com
Poly(styrene-co-butyl acrylate)-clay nanocompositesIntercalated and exfoliated clay morphologiesEffect of clay loading on nanocomposite structure researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal stability and transitions of poly(this compound) and its derivatives. These methods measure the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. aip.org For poly(n-butyl acrylate), TGA thermograms show that significant weight loss begins around 220°C, indicating high thermal stability. ekb.eg The degradation often occurs in multiple steps, which can be related to the scission of different parts of the polymer chain, such as the ester group. nih.govresearchgate.net TGA has been used to compare the thermal stability of poly(tert-butyl acrylate) prepared under different conditions and to study the degradation of PBA networks. aip.orgmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. ekb.eg DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). polymersource.caekb.eg For poly(n-butyl acrylate), a homopolymer has a Tg of approximately -53°C. nih.gov In copolymers, the Tg can be influenced by the composition and the presence of other monomers. For example, in paclitaxel-loaded acrylate-based block copolymers, DSC analysis indicated that the drug was at least partially miscible with the poly(n-butyl acrylate) phase. nih.gov

Table 6: Thermal Properties of this compound Polymers from TGA and DSC

Polymer SystemTechniqueKey FindingValueReference
Poly(n-butyl acrylate)TGAOnset of weight loss220.06°C ekb.eg
Poly(n-butyl acrylate)DSCMelting point392.72°C ekb.eg
Poly(n-butyl acrylate)DSCGlass transition temperature (Tg)-53°C nih.gov
Poly(tert-butyl acrylate)TGADecomposition temperature (Td,10%)310°C mdpi.com
BA/PEGDMA CopolymerTGASecond stage decomposition (ester group)240°C - 300°C nih.gov
Poly(tert-butyl acrylate)DSCGlass transition temperature (Tg)38°C polymersource.ca

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of polymeric materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

For poly(n-butyl acrylate) (PBA), TGA reveals its thermal decomposition behavior. Studies have shown that the thermal degradation of PBA initiated by certain thiols and ε-caprolactam follows a single-step degradation mechanism, with degradation temperatures in the range of 360–370°C. researchgate.net This is notably higher than when an azobisisobutyronitrile (AIBN) initiator is used, which results in a two-step degradation at 304°C and 361°C. researchgate.net This indicates that the end groups of the polymer chain significantly influence its thermal stability. researchgate.net

In one study, TGA conducted at a heating rate of 10°C/min from 25°C to 600°C showed that weight loss for a PBA sample began at 220.06°C and continued up to 588.92°C, leaving a residue of 4.427%. ekb.eg The absence of significant weight loss below 220°C suggests high thermal stability. ekb.eg Another investigation on thermally degradable PBA networks showed a decomposition temperature at 10% weight loss (Td,10%) of 328°C, which was comparable to the 310°C of its star polymer precursor. mdpi.com

The thermal degradation of graft copolymers of poly(this compound) and cellulose has also been examined. ncsu.edu TGA curves indicated that the decomposition of the cellulose component in the copolymer occurred at a lower temperature compared to pure cellulose, while the poly(this compound) component degraded in the range of 375°C to 450°C. ncsu.edu The composite material was stable up to 250°C. ncsu.edu

In copolymers of this compound and poly(ethylene glycol) dimethacrylate, TGA identified multiple degradation stages. An initial weight loss between 80°C and 125°C was attributed to moisture evaporation. A second stage from 240°C to 300°C corresponded to the decomposition of the ester group, and a third stage from 300°C to 440°C was due to the decomposition of the main polymer chains. nih.gov

Table 1: TGA Data for Poly(this compound) and its Copolymers

Polymer System Onset of Degradation (°C) Peak Degradation Temperature (°C) Key Findings
Poly(n-butyl acrylate) ~220 ekb.eg - High thermal stability with significant weight loss starting at 220.06°C. ekb.eg
Poly(n-butyl acrylate) (thiol/lactam initiated) - 360-370 researchgate.net Single-step degradation, higher stability than AIBN-initiated PBA. researchgate.net
Poly(n-butyl acrylate) (AIBN initiated) - 304 and 361 researchgate.net Two-step degradation mechanism. researchgate.net
PBA Network Td,10% = 328 mdpi.com - Degradation temperature comparable to its star polymer precursor. mdpi.com
Poly(this compound-co-methacrylic acid) ~332 ikm.org.my - Major decomposition attributed to ester group scission. ikm.org.my
Poly(this compound- methyl methacrylate- acrylamide) - ~396 medcraveonline.com Addition of bentone (B1170601) 34 nanofiller increased residual weight. medcraveonline.com
Poly(this compound)-graft-cellulose ~250 ncsu.edu 375-450 (PBA part) Interactions between cellulose and PBA were observed. ncsu.edu

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the glass transition temperature (Tg) of amorphous polymers like poly(this compound).

The glass transition temperature is a critical property of PBA, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. For a homopolymer of n-butyl acrylate, the Tg is reported to be around -53°C. nih.gov DSC analysis of a specific poly(n-butyl acrylate) sample showed a Tg at -14.56°C. polymersource.ca

In copolymer systems, the Tg is influenced by the composition. For copolymers of this compound and poly(ethylene glycol) dimethacrylate (PEGDMA), a single Tg was observed, which varied between -53.37°C and -16.58°C depending on the PEGDMA content. nih.gov This indicates that the arrangement of the monomer units along the polymer chain affects the thermal properties. nih.gov Similarly, for copolymers of methyl methacrylate (MMA) and this compound (BA), the Tg decreases as the this compound content increases, due to the sticky nature and lower Tg of poly(this compound). stmjournals.in

DSC is also used to study the miscibility of PBA with other substances. For instance, in drug delivery systems, DSC analysis of acrylate-based block copolymers containing poly(n-butyl acrylate) and the drug paclitaxel (B517696) indicated that the drug was at least partially miscible with the poly(n-butyl acrylate) phase. nih.gov

The addition of nanofillers can also affect the Tg of PBA-containing polymers. In poly(styrene-co-butyl acrylate) nanocomposites, the addition of 3 wt% of mesoporous diatomite platelets was shown to increase the Tg from 70.6°C to 75.7°C. researchgate.net

Table 2: DSC Data for Poly(this compound) and its Copolymers

Polymer System Glass Transition Temperature (Tg) Key Findings
Poly(n-butyl acrylate) Homopolymer -53°C nih.gov A characteristic low Tg. nih.gov
Poly(n-butyl acrylate) Sample P8165-nBuA -14.56°C polymersource.ca Specific sample Tg value. polymersource.ca
Poly(this compound-co-PEGDMA) -53.37°C to -16.58°C nih.gov Tg is dependent on the PEGDMA composition. nih.gov
Poly(styrene-co-butyl acrylate) 70.6°C (neat) researchgate.net Tg increased to 75.7°C with 3 wt% diatomite. researchgate.net

Thermal Volatilization Analysis (TVA)

Thermal Volatilization Analysis (TVA) is a technique that measures the rate of volatilization of a sample as its temperature is increased, typically under vacuum. It provides information on the thermal degradation processes by detecting the evolution of volatile products.

Studies using TVA on copolymers of methyl methacrylate and n-butyl acrylate have revealed complex degradation behaviors. researchgate.net The TVA thermograms show that the degradation products consist of a mixture of gases, liquids, and a viscous oily fraction. researchgate.net It was observed that the degradation initiated at unsaturated chain ends in poly(methyl methacrylate) is suppressed by the incorporation of n-butyl acrylate units. researchgate.net This suggests that the presence of this compound alters the degradation mechanism. The technique has been instrumental in demonstrating that the degradation of these copolymers is a complex process. gla.ac.uk

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a material. For polymers, it can provide information on their crystallinity.

Poly(this compound) is an amorphous polymer, meaning it lacks long-range ordered crystalline structures. stmjournals.in XRD analysis of materials containing PBA confirms this amorphous nature. For example, in composites of lignin (B12514952) and poly(styrene-co-butyl acrylate), the diffraction patterns showed no sharp peaks, indicating an amorphous structure. mdpi.com

In poly(styrene-co-butyl acrylate) nanocomposites containing modified montmorillonite (B579905) clay, small-angle X-ray diffraction (SAXS) revealed that the structure of the nanocomposite (exfoliated or intercalated) depended on the type of clay modifier and its loading. researchgate.net

Applications and Performance Research of Butyl Acrylate Polymers

Coatings and Adhesives

The largest market for butyl acrylate (B77674) is in the formulation of coatings and adhesives. gantrade.com It is a fundamental building block for all-acrylic, vinyl-acrylic, and styrene-acrylic copolymers, where it is polymerized with "hard" monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) to achieve a precise balance of hardness, flexibility, and cohesive strength. gantrade.comlyzhongdachem.comdouwin-chem.com The incorporation of butyl acrylate into these polymer systems enhances durability, flexibility, adhesion, and weatherability, making the resulting products suitable for architectural paints, industrial coatings, and sealants. alphachem.bizstarrysolvent.com

Polymers derived from this compound are used in the production of flexible films and coatings for packaging. nanorh.com These materials offer excellent clarity, flexibility, impact resistance, and can enhance the durability of packaging. nanorh.comalphachem.biz Ethylene (B1197577) n-butyl acrylate (ENBA) copolymers, in particular, are noted for their exceptional flexibility, toughness, and good low-temperature performance, making them suitable for multilayer films and other flexible packaging applications. gantrade.comtrexanchemicals.com

Research into advanced packaging materials has explored the development of nanocomposites. One study focused on poly(n-butyl acrylate)–casein nanocomposites created via emulsifier-free emulsion polymerization. These materials were investigated for their potential in packaging films, analyzing properties such as water and vapor resistance, biodegradability, and mechanical behavior. conicet.gov.ar A key advantage of using film-forming dispersions like those based on poly(n-butyl acrylate) is their low minimum film-forming temperature (MFFT), which allows for the formation of smooth, continuous films at room temperature, potentially lowering energy consumption during manufacturing compared to thermo-forming materials. conicet.gov.ar

This compound is a primary soft monomer used in the production of acrylic pressure-sensitive adhesives (PSAs), which are found in everyday items like tapes and labels. nanorh.comspecialchem.com To function effectively, a PSA must be soft and tacky at ambient temperatures, a characteristic imparted by polymers with a low glass transition temperature. specialchem.com Poly(this compound) has excellent pressure-sensitive qualities on its own, but it is often copolymerized to fine-tune performance. specialchem.com

The formulation of PSAs involves balancing adhesive forces (tack) and cohesive forces (shear strength). Traditionally, this is achieved by creating a polymer with a significant gel content (cross-linked material). bonlab.info However, recent research has challenged this, demonstrating that introducing a branched polymer chain architecture, rather than high gel content, can also produce excellent water-based acrylic PSAs. bonlab.info

Other research has focused on optimizing PSA properties by adjusting their chemical structure.

A study on environmentally friendly acrylic PSAs prepared by bulk photopolymerization used this compound (BA), 2-hydroxyethyl acrylate (HEA), and acrylic acid (AA). rsc.org By introducing a crosslinking agent (1,6-Hexanediol diacrylate), researchers could modify the network structure and achieve a good balance of loop tack, peel force, and shear strength. rsc.org

Table 1: Effect of Crosslinker on Acrylic PSA Properties This table is generated based on findings reported in a study on optimizing crosslinkers for acrylic pressure-sensitive adhesives. ucsb.edu

Crosslinker Adhesive Strength Cohesive Strength
1,2-ethanedithiol Moderate Moderate
1,5-pentanedithiol Highest High

The ability of a polymer dispersion (latex) to form a continuous, uniform film is critical for coatings and many adhesive applications. This process, known as coalescence, depends on the polymer's glass transition temperature (Tg). gantrade.com The low Tg of poly(this compound) is essential for reducing the minimum film-forming temperature (MFFT) of a copolymer system, often to below room temperature. gantrade.com This allows the polymer particles in a latex to fuse together and form a coherent film upon drying without the need for heat. gantrade.comconicet.gov.ar

The presence of an elastomeric monomer like this compound in a copolymer with a high-Tg monomer like polystyrene is what enables film formation through the interdiffusion of polymer chains. scielo.org.pe Research has shown that the physical and mechanical properties of these films, such as Young's modulus, are affected by the synthesis conditions of the poly(styrene-co-butyl acrylate) latexes, including the monomer feed rate during polymerization. scielo.org.pe Studies on the surface properties of this compound latex films have measured surface stresses in the range of 32 to 43 mJ/m² and cohesion values from 64 to 86 mJ/m². iaea.org

Polymers containing this compound can be specifically designed to exhibit high damping characteristics, which is the ability to dissipate vibrational and acoustic energy. atlantis-press.com This property is highly valuable in applications where noise and vibration reduction are critical, such as in automotive and construction materials. atlantis-press.comtzgroupusa.com

The damping performance of a polymer is often linked to its glass transition temperature (Tg), where energy dissipation is maximal. By copolymerizing this compound (a soft monomer) with a hard monomer like styrene, materials with specific Tg ranges and damping properties can be created. mdpi.com

One study synthesized five types of poly(styrene-co-butyl acrylate) emulsions with varying ratios of the two monomers. mdpi.com It was found that as the styrene content increased, the damping temperature range of the resulting latex film gradually increased. mdpi.com The research demonstrated that the fracture energy of a mortar modified with these emulsions correlated with the damping properties of the polymer. mdpi.com

Another research effort focused on creating a three-layer core-shell acrylate latex interpenetrating polymer network (LIPN) for use in waterborne damping coatings. atlantis-press.com The material, synthesized using methyl methacrylate (MMA) and this compound (BA), exhibited excellent damping properties over a wide temperature range (a range of 90°C with tanσ > 0.3) and good adhesion to metal substrates. atlantis-press.com

Formulations for pressure-sensitive adhesives have also been developed to provide high-temperature peak damping. google.com One approach involves blending two different acrylic copolymers to create an adhesive with two distinct glass transition temperatures. For example, one copolymer of 62% this compound, 35% methyl methacrylate, and 3% acrylic acid exhibited a Tg of 17°C, while another was designed for a Tg of -14°C. google.com This multiphase system can provide targeted damping across different temperature ranges. google.com

Table 2: Damping and Mechanical Properties of Polymer-Modified Mortar This table is generated based on findings from research on poly(styrene-co-butyl acrylate) emulsions in mortar. mdpi.com The study found the maximum fracture energy was achieved at a St/BA mass ratio of 4:6.

Styrene/Butyl Acrylate (St/BA) Ratio Key Polymer Property Modified Mortar Fracture Energy (N/m)
Control (No Polymer) N/A ~88

Biomedical Materials (e.g., Contact Lenses, Bone Cements)

Acrylate-based polymers are widely used in biomedical applications due to their versatility and tunable properties. researchgate.net While poly(methyl methacrylate) (PMMA) is a common FDA-approved biomaterial, its brittleness can be a disadvantage. nih.gov To improve mechanical properties like flexibility, this compound and the related butyl methacrylate (BMA) are used as co-monomers. nih.gov

In the field of bone cements, research has focused on enhancing the toughness and durability of traditional PMMA-based cements. The incorporation of flexible monomers is one strategy to achieve this. nih.gov Studies have investigated novel bone cements containing poly(ethyl methacrylate) and n-butyl methacrylate to improve the biological response. nih.gov Other research has demonstrated that nanotechnology, such as the use of functionalized nanoparticles within the PMMA matrix, can augment mechanical properties by enhancing interfacial adhesion and load transfer. uwo.ca Furthermore, biodegradable bone cements have been synthesized from acrylate and epoxide-terminated oligomers, designed to degrade as new bone grows. nih.gov Butyl methacrylate is also used in the synthesis of copolymers for applications such as contact lenses and dental resins. sigmaaldrich.com

Textile and Leather Finishes

This compound-based polymers are extensively used in the textile and leather industries as finishing agents. alphachem.biztzgroupusa.comiarc.fr When applied as coatings, these polymers improve the feel, appearance, and durability of the materials. tzgroupusa.com They impart desirable characteristics such as enhanced flexibility, softness, and strength to the coatings applied to these substrates. gantrade.comtzgroupusa.com Furthermore, these finishes can provide water repellency and improve wrinkle resistance and dye receptivity in fabrics. nanorh.comstarrysolvent.com

Paints and Binders

This compound is a fundamental monomer in the production of binders for paints and coatings, primarily due to its role as a "soft-monomer." gantrade.com With a low glass transition temperature (Tg) of approximately -54°C, it is copolymerized with "hard" monomers, which have high Tgs, such as methyl methacrylate (Tg 105°C) and styrene (Tg 100°C). gantrade.commcpolymers.com This combination allows for the precise tailoring of the final polymer's properties, including hardness, flexibility, and toughness. gantrade.com The incorporation of this compound into the polymer backbone enhances flexibility, low-temperature performance, and durability. jamorin.comtzgroupusa.com

Acrylic emulsions based on this compound are integral to the paints and coatings industry, where they serve as film-formers. tzgroupusa.comgoogle.com These binders are used in a variety of applications, from architectural and industrial coatings to automotive paints and varnishes. gantrade.comalphachem.bizatamanchemicals.com

Different copolymer systems are employed depending on the desired performance and cost:

All-Acrylic Systems: Copolymers of this compound and methyl methacrylate (MMA) are preferred for high-performance exterior applications. gantrade.com These systems offer excellent weatherability, resistance to UV degradation, and long-term durability, making them suitable for high-gloss paints, varnishes, and wood stains. gantrade.commcpolymers.com

Styrene-Acrylic Systems: This combination provides a cost-effective alternative with good water resistance, scrub resistance, and adhesion. gantrade.comscottbader.com While styrene's UV resistance is inherently poor, these binders are effective in outdoor applications with high pigment volume concentrations (PVCs), such as masonry coatings, where moisture protection is critical. gantrade.com Silicon-modified styrene-acrylic emulsions containing n-butyl acrylate have shown enhanced water resistance and stability. made-in-china.com

Vinyl-Acrylic Systems: Copolymers of vinyl acetate (B1210297) and this compound (VAM/BA) are a lower-cost option but generally exhibit reduced weatherability and higher water absorption compared to all-acrylic or styrene-acrylic systems. gantrade.com

The primary function of this compound in these binders is to lower the glass transition temperature (Tg) of the copolymer, which improves film formation, flexibility, and adhesion. tzgroupusa.com

Table 1: Properties of Monomers Commonly Copolymerized with this compound

MonomerHomopolymer Tg (°C)Key Contribution to Copolymer
This compound -54Flexibility, Softness, Low-Temperature Properties, Tack
Methyl Methacrylate 105Hardness, Cohesive Strength, UV Resistance, Reduced Tack
Styrene 100Hardness, Water Resistance, Gloss, Lower Cost
Vinyl Acetate 28Lower Cost
Acrylonitrile 97Hardness, Chemical Resistance

Source: gantrade.commcpolymers.com

Materials Science and Engineering

Development of Novel Polymer Architectures

The versatility of this compound extends to the synthesis of complex, non-linear polymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have enabled the creation of well-defined star polymers. acs.orgresearchgate.net In a "core-first" method, a cross-linker like ethylene glycol diacrylate (EGDA) is first polymerized to form a multifunctional core, from which this compound arms are then grown. acs.org This approach allows for the synthesis of star polymers with varying arm compositions. acs.org

Similarly, the "arm-first" method involves synthesizing linear poly(tert-butyl acrylate) arms first, which are then cross-linked to form the star polymer core. researchgate.net Research has demonstrated the synthesis of star polymers with a wide range of arms (from 3 to 28) and molar masses reaching up to 70,000 g/mol using multifunctional initiators. researchgate.netunibocconi.it These star-shaped polymers exhibit more compact structures and lower intrinsic viscosities compared to their linear counterparts of the same molecular weight. researchgate.netunibocconi.it

Star block copolymers can also be created by extending the arms of a this compound-based star polymer with a second monovinyl monomer, further expanding the range of achievable material properties. acs.org

Impact Modifiers for Polymer Blends (e.g., PVC/ACR)

This compound is a critical component in the manufacture of acrylic impact modifiers (ACR), which are widely used to enhance the toughness of brittle polymers like polyvinyl chloride (PVC). upupstars.comruifengchemical.comslchemtech.com These modifiers typically feature a core-shell structure. made-in-china.comnovistachem.comhtxchemical.com

The core consists of a rubbery, cross-linked poly(this compound) (PBA), while the shell is composed of a glassy polymer, such as poly(methyl methacrylate) (PMMA), which ensures compatibility with the PVC matrix. upupstars.commade-in-china.comnovistachem.com The soft PBA core is highly effective at absorbing and dissipating impact energy, converting it into heat, which prevents catastrophic failure of the material, especially at low temperatures. upupstars.comnovistachem.comnovistachem.com

This core-shell morphology allows ACR modifiers to significantly increase the impact strength of PVC products—by up to dozens of times—while maintaining other desirable properties like tensile strength, weather resistance, and surface gloss. slchemtech.comruifengchemical.net These modified PVC formulations are used extensively in applications requiring high durability, such as outdoor window profiles, pipes, and siding. upupstars.commade-in-china.com

Table 2: Structure and Function of Acrylic Impact Modifiers (ACR)

ComponentMaterialFunction
Core Cross-linked Poly(this compound)Rubbery phase that absorbs and dissipates impact energy.
Shell Poly(methyl methacrylate)Glassy phase that provides compatibility with the PVC matrix.

Source: upupstars.commade-in-china.comnovistachem.comnovistachem.com

Self-Plasticized Polymers

This compound is utilized to create internally plasticized, or self-plasticized, polymers, offering an alternative to conventional external plasticizers that can migrate out of the material over time. thieme.de This is particularly relevant for PVC, where the leaching of plasticizers like phthalates is a significant concern. thieme.de

Internal plasticization is achieved by covalently bonding flexible polymer chains to the rigid polymer backbone. a-star.edu.sg One method involves grafting this compound copolymers from defect sites on the PVC chain using techniques like copper-mediated atom transfer radical polymerization (ATRP). thieme.dethieme-connect.comresearchgate.net By grafting copolymers of this compound and other flexible monomers, such as 2-(2-ethoxyethoxy)ethyl acrylate, onto PVC, materials with a single, lowered glass transition temperature (ranging from 54°C down to -54°C) can be produced. thieme.dethieme-connect.com

The resulting PVC graft copolymers exhibit significantly improved flexibility and thermal stability compared to unmodified PVC. researchgate.net The covalent attachment of the poly(this compound) side chains prevents migration, leading to a more durable and stable material. thieme.de This "internal plasticization" effect improves toughness, tensile strength, and impact strength. metu.edu.tr

Shape Memory Polymers

This compound, particularly tert-butyl acrylate (tBA), is a key monomer in the development of shape memory polymers (SMPs). google.commdpi.com These smart materials can be fixed into a temporary, deformed shape and will later return to their original, permanent shape upon the application of an external stimulus, such as heat. shu.ac.uk

Thermoset shape memory polymers are often synthesized by copolymerizing a monomer like tBA with a cross-linker, such as di(ethylene glycol) diacrylate (DEGDA). google.comduke.edu The resulting polymer network (tBA-co-DEGDA) has a glass transition temperature (Tg) that acts as the switching temperature for the shape memory effect. shu.ac.ukacs.org

Above the Tg, the polymer is soft and can be deformed into a temporary shape.

Cooling below the Tg "locks" the temporary shape in place.

Reheating above the Tg triggers the recovery to the permanent, original shape.

Research has shown that these tBA-based networks can achieve 100% strain recovery. duke.edu The mechanical properties and the switching temperature can be precisely tuned by adjusting the composition, such as the ratio of monomer to cross-linker. shu.ac.ukacs.org For example, increasing the cross-linker content can increase the storage modulus while decreasing the Tg. shu.ac.uk These materials are being explored for biomedical applications, including stents and sutures. google.comduke.edu

Waterborne Polyurethane Acrylate Binders

This compound is frequently incorporated into waterborne polyurethane dispersions to create hybrid polyurethane-acrylate (PUA) binders. kims-imio.kzua.es These hybrid systems combine the desirable properties of both polyurethanes (e.g., toughness, abrasion resistance) and polyacrylates (e.g., weatherability, cost-effectiveness). researchgate.net

PUA hybrids are synthesized by polymerizing acrylic monomers, including this compound, styrene, and methyl methacrylate, in the presence of a polyurethane dispersion. kims-imio.kzresearchgate.netmdpi.com The resulting films often exhibit improved performance compared to simple physical blends of the two polymers. researchgate.net

The inclusion of this compound in the acrylic phase allows for the modification of key properties:

Mechanical Properties: The ratio of soft monomers like this compound to hard monomers like styrene or methyl methacrylate can be adjusted to control the hardness, flexibility, and tensile strength of the final film. kims-imio.kzijres.org For instance, increasing the styrene content relative to this compound can increase tensile strength but decrease elongation. researchgate.net

Water Resistance: The hydrophobic nature of this compound contributes to the water resistance of the cured film. researchgate.net

Adhesion and Compatibility: Creating chemical bonds or interpenetrating networks between the polyurethane and polyacrylate phases leads to better compatibility and adhesion. ua.esresearchgate.net

These hybrid binders are used in a wide range of applications, including coatings for wood and plastic, leather finishing, and adhesives. researchgate.netmdpi.com

Fiber Optic Cable Coatings

Coatings are essential to protect glass optical fibers from mechanical and environmental stresses. ofsoptics.com Standard telecommunications fibers often employ a dual-layer acrylate coating, consisting of a soft inner layer and a more rigid outer layer. ofsoptics.com Specialty fibers, however, may use a single coat. ofsoptics.com

The performance of an optical fiber is highly dependent on the properties of its polymer coating. google.com this compound is a key monomer in the formulation of these coatings due to the desirable properties it imparts. Acrylate-based coatings for optical fibers are typically UV-curable. lightoptics.co.uk The inner coating, directly in contact with the glass fiber, needs to be soft and flexible to cushion the fiber against bending and external pressures. researchgate.netgoogle.com The outer coating provides a tougher, protective barrier. researchgate.netgoogle.com

Copolymers containing n-butyl acrylate have been developed for coating applications, exhibiting low glass transition temperatures (Tg < −5 °C), which is crucial for performance in a range of environmental conditions. researchgate.net The inclusion of this compound helps in achieving a low modulus, which is a measure of stiffness, and high tensile strength in the cured coating. google.com For primary coatings, a low Young's modulus of less than 1.0 MPa, and preferably less than 0.50 MPa, is desirable. google.com High-temperature acrylates are also utilized for applications in harsh environments, offering resistance to steam and cable gels. ofsoptics.com The operating temperature for standard acrylate coatings typically ranges from -40°C to 85°C. lightoptics.co.uk

The table below summarizes the typical properties of acrylate-based fiber optic coatings.

PropertyValueSource(s)
Young's Modulus (Primary Coating)< 1.0 MPa google.com
Glass Transition Temperature (Tg)< -5 °C researchgate.net
Operating Temperature-40°C to 85°C lightoptics.co.uk
Elongation at Break> 50% google.com
Tensile Strength> 0.30 MPa google.com

Environmental Remediation Applications

Polymers derived from this compound have shown significant promise in environmental remediation, particularly in the areas of oil spill cleanup and the degradation of organic dyes.

Poly(n-butyl acrylate) and its copolymers are effective oleophilic (oil-attracting) materials for oil spill removal. ekb.egnetjournals.org These polymers can be synthesized to form gels that absorb various types of oil and organic solvents. netjournals.org The sorption capacity of these materials is a key performance indicator.

Research has demonstrated that poly(n-butyl acrylate) can absorb gasoline, kerosene, diesel, xylene, octanol, and Mobil oil. ekb.egekb.eg Grafting this compound onto natural substrates like cellulose (B213188) or chitosan (B1678972) enhances their oil sorption capabilities. mdpi.comcellulosechemtechnol.ronih.gov For instance, a cellulose-graft-poly(this compound-N,N′-methylene bisacrylamide) material showed high adsorption capacities for various organic solvents, with a maximum of 37.55 g/g for trichloromethane. mdpi.com Similarly, a rice straw-graft-butyl acrylate copolymer achieved a maximum crude oil adsorption capacity of 20.56 g/g. cellulosechemtechnol.ro A superoleophilic nonanyl chitosan-poly(this compound) grafted copolymer exhibited an even higher maximum adsorption capacity of 108.79 g/g for crude oil at 25 °C. nih.gov

The reusability of these sorbents is a critical factor for practical applications. Studies have shown that poly(n-butyl acrylate) based sorbents can be reused multiple times after extracting the absorbed oil. ekb.egekb.eg For example, a cellulose-based graft copolymer maintained its adsorption capacity over fifteen cycles. mdpi.com

The following table presents the sorption capacities of various this compound-based polymers for different oils and solvents.

Sorbent MaterialOil/SolventMaximum Sorption Capacity (g/g)Source(s)
Cellulose-graft-poly(this compound-N,N′-methylene bisacrylamide)Trichloromethane37.55 mdpi.com
Cellulose-graft-poly(this compound-N,N′-methylene bisacrylamide)Toluene18.72 mdpi.com
Rice Straw-graft-Butyl AcrylateCrude Oil20.56 cellulosechemtechnol.ro
Nonanyl Chitosan-poly(this compound)Crude Oil108.79 nih.gov
Aminated Chitosan-g-poly(this compound)Crude Oil83.3 - 100.0 researchgate.netdeswater.com

This compound is used as a stabilizer in the synthesis of metallic nanoparticles for the catalytic degradation of dyes in wastewater. These nanoparticles, often silver (Ag) or zinc oxide (ZnO), possess high catalytic activity. researchgate.netnih.govnih.gov

In one study, silver nanoparticles (Ag-NPs) were synthesized using this compound as a stabilizer. nih.gov These Ag-NPs demonstrated efficient catalytic activity in the reduction of methylene (B1212753) blue and rhodamine B, converting them into their colorless leuco forms. nih.gov The degradation of methylene blue was reported to be around 100%. nih.gov The this compound helps to control the size and stability of the nanoparticles, which is crucial for their catalytic performance. nih.gov

Similarly, poly(this compound-co-methacrylic acid) has been used as a stabilizer for silver nanoparticles, which were then incorporated into natural rubber films. researchgate.net These nanocomposites showed effective catalytic activity, achieving 91.21% degradation of Congo Red dye within 10 minutes. researchgate.net The mechanism of dye degradation by nanoparticles often involves the generation of highly reactive radicals that break down the complex dye molecules. mdpi.com

The table below highlights the performance of this compound-stabilized nanoparticles in dye degradation.

Nanoparticle SystemTarget DyeDegradation EfficiencyTimeSource(s)
This compound-stabilized Ag-NPsMethylene Blue~100%Not specified nih.gov
This compound-stabilized Ag-NPsRhodamine B~100%Not specified nih.gov
Poly(this compound-co-methacrylic acid)-stabilized Ag-NPsCongo Red91.21%10 minutes researchgate.net

3D Printing Resins and Deep Eutectic Solvents (DESs)

This compound is a significant component in the formulation of resins for 3D printing, particularly in vat polymerization techniques like stereolithography (SLA) and digital light processing (DLP). digitellinc.commdpi.com It often serves as a reactive diluent, helping to control the viscosity of the resin and imparting flexibility to the final printed object. researchgate.netresearchgate.net

In the development of sustainable 3D printing materials, this compound has been combined with renewable resources. For example, it has been used in photopolymer resins with a bifunctional lipoate cross-linker derived from lipoic acid, creating recyclable and self-healing materials. digitellinc.comacs.org It is also a key constituent in acrylate-modified polylactic acid (PLA) resins, blended with materials like lignin (B12514952) to create bio-based 3D printed objects. mdpi.com

Deep Eutectic Solvents (DESs) are emerging as a new class of solvents with unique properties. rsc.orgmdpi.com Polymerizable DESs, which contain a monomer component, are being explored for 3D printing applications. researchgate.netmurraystate.edu this compound can be a component of these polymerizable DESs. These solvent systems offer advantages such as low volatility and the potential for creating materials with tunable properties. murraystate.edu For instance, DESs have been used to create 3D printable ionogels with applications in flexible electronics and sensors. acs.org

Research into flexible acrylate-based resins for 3D printing has utilized this compound to achieve desired mechanical properties. A study on a resin containing this compound and urethane (B1682113) dimethacrylate found that the tensile strength of the printed objects increased with polymerization time. researchgate.net

The table below lists some examples of this compound's use in 3D printing formulations.

3D Printing Resin SystemCo-monomers/AdditivesApplication/PropertySource(s)
Photopolymer ResinLipoate cross-linkerRecyclable, Self-healing digitellinc.comacs.org
Acrylate-modified PLA ResinLigninBio-based composites mdpi.com
Flexible Acrylate ResinUrethane dimethacrylateFlexible objects researchgate.net
Deep Eutectic Solvent Resin1-butyl-3-vinylimidazolium bromide, 2-hydroxyethyl acrylateTunable properties murraystate.edu

Future Directions and Emerging Research Areas in Butyl Acrylate Chemistry

The field of butyl acrylate (B77674) research is continuously evolving, driven by the need for more sustainable processes, higher-performance materials, and a deeper understanding of its environmental and health footprint. The future of butyl acrylate chemistry is poised to be shaped by several key research trajectories that promise to enhance its utility while addressing critical challenges related to its lifecycle. These emerging areas of investigation are not only focused on optimizing existing applications but also on pioneering novel materials and integrating this compound within a circular economy framework.

Q & A

Q. What are common pitfalls in visualizing this compound polymer structures for publication?

  • Methodological Answer : Avoid overcrowding figures with chemical structures. Instead:
  • Use color-coded schemes to differentiate polymer blocks.
  • Limit schemes to 2–3 key structures (IUPAC naming required).
  • Provide high-resolution TEM/SEM images with scale bars and insets for nanoscale features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.